Product packaging for Bradanicline(Cat. No.:CAS No. 639489-84-2)

Bradanicline

Cat. No.: B1262859
CAS No.: 639489-84-2
M. Wt: 361.4 g/mol
InChI Key: OXKRFEWMSWPKKV-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). This compound belongs to a new class of drugs for the treatment of central nervous system diseases and disorders.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O2 B1262859 Bradanicline CAS No. 639489-84-2

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection.

CAS No.

639489-84-2

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1

InChI Key

OXKRFEWMSWPKKV-GHTZIAJQSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Other CAS No.

639489-84-2

Synonyms

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide
TC 5619
TC-5619
TC5619

Origin of Product

United States

Foundational & Exploratory

Bradanicline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (also known as TC-5619) is a potent and highly selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR). It was investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD), as well as for chronic cough. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective α7 nAChR Agonism

This compound's primary mechanism of action is its selective binding to and activation of the α7 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex. The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits.

Molecular Interaction and Binding Affinity

This compound exhibits high affinity for the human α7 nAChR, with a reported inhibition constant (Ki) of approximately 1.4 nM and an EC50 of 17 nM. In radioligand binding assays using rat hippocampal membranes, this compound demonstrated a Ki of 1 nM for the α7 receptor. Its selectivity is a key feature, with a significantly lower affinity for other nAChR subtypes, such as the α4β2 receptor, where the Ki is in the micromolar range (2100-2800 nM). This represents a greater than 1000-fold selectivity for the α7 subtype over the α4β2 subtype, minimizing off-target effects.

Data Presentation: Receptor Binding and Functional Potency
Receptor SubtypeLigandSpeciesAssay TypeKi (nM)EC50 (nM)Intrinsic Efficacy (% of ACh response)Reference(s)
α7 nAChR This compound (TC-5619)HumanRadioligand Binding1.4--
This compound (TC-5619)HumanElectrophysiology-17-
This compound (TC-5619)Rat (Hippocampal Membranes)Radioligand Binding ([³H]-MLA)1--
This compound (TC-5619)Human (Expressed in HEK293 cells)Radioligand Binding1--
This compound (TC-5619)Human (Expressed in Xenopus oocytes)Electrophysiology-33100%
α4β2 nAChR This compound (TC-5619)Rat (Cortical Membranes)Radioligand Binding ([³H]-(S)-nicotine)2100--
This compound (TC-5619)Human (Expressed in SH-EP1 cells)Radioligand Binding ([³H]-(S)-nicotine)2800--
5-HT3 Receptor This compound (TC-5619)HumanRadioligand Binding-IC50 > 10,000-

Downstream Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium (Ca²⁺) through the receptor's ion channel. This increase in intracellular calcium modulates the activity of various downstream effectors, influencing neurotransmitter release and potentially activating neuroprotective pathways.

Modulation of Neurotransmitter Release

The α7 nAChRs are strategically located on presynaptic terminals of various neurons, where their activation can enhance the release of several key neurotransmitters. Preclinical studies suggest that this compound's cognitive-enhancing and antipsychotic-like effects are mediated, at least in part, by its ability to modulate the release of dopamine, glutamate, and GABA in brain regions such as the prefrontal cortex and striatum.

Mandatory Visualization: this compound's Core Signaling Pathway

Bradanicline_Signaling This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Downstream Downstream Signaling (e.g., PI3K/Akt, ERK) Ca_influx->Downstream Neurotransmitter Modulation of Neurotransmitter Release (Dopamine, Glutamate, GABA) Ca_influx->Neurotransmitter Cognitive Cognitive Enhancement & Neuroprotection Downstream->Cognitive Neurotransmitter->Cognitive

Caption: Core signaling pathway of this compound via α7 nAChR activation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from either specific brain regions of rodents (e.g., rat hippocampus or cortex) or from cell lines engineered to express the human receptor of interest (e.g., HEK293 cells expressing α7 nAChR or SH-EP1 cells expressing α4β2 nAChR).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-MLA for α7 nAChR, [³H]-(S)-nicotine for α4β2 nAChR) at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Brain tissue or Cell lines) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate separate Filtration (Separate bound from free radioligand) incubate->separate quantify Scintillation Counting (Quantify bound radioactivity) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Bradanicline: An In-Depth Technical Guide on a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system functions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed summaries of quantitative data, experimental protocols, and visual representations of signaling pathways and workflows are presented to serve as a resource for researchers in neuroscience and drug development.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel highly expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[1] Its high permeability to calcium allows it to modulate a range of intracellular signaling cascades, making it a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive deficits, including schizophrenia and Alzheimer's disease.[2]

This compound is a novel small molecule that acts as a selective partial agonist at the α7 nAChR.[3] It has been investigated for its potential to ameliorate cognitive and negative symptoms associated with schizophrenia.[4][5] This document provides an in-depth technical overview of this compound's pharmacology and the experimental basis for its characterization.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide
Molecular Formula C₂₂H₂₃N₃O₂
Molecular Weight 361.44 g/mol
CAS Number 639489-84-2
Synonyms TC-5619

Pharmacology

Mechanism of Action

This compound functions as a partial agonist at the α7 nAChR. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine (ACh). This property is significant as it may offer a therapeutic advantage by providing a ceiling to the physiological response, potentially reducing the risk of overstimulation and subsequent receptor desensitization that can be associated with full agonists.

Pharmacodynamics: Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacological Profile of this compound at the α7 nAChR

ParameterSpeciesValueReference
Binding Affinity (Ki) Human1.4 nM
Potency (EC50) Human17 nM
Intrinsic Activity (Emax) Rat/Human67-78% of Acetylcholine response

Table 2: Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (Ki)Functional ActivityReference
α4β2 nAChR >1000-fold lower than α7Very low activation
Muscle-type nAChR Not specifiedVery low activation (5-12% of nicotine's Emax)
Ganglionic-type nAChR Not specifiedVery low activation (6-20% of nicotine's Emax)

Table 3: In Vivo Efficacy of this compound in a Preclinical Model

Animal ModelBehavioral TestDose RangeObserved EffectReference
Rat model of schizophreniaNovel Object Recognition0.1-1 mg/kgLong-lasting enhancement of memory

Note: Specific quantitative data such as the discrimination index were not provided in the cited source.

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α7 nAChR.

  • Objective: To measure the displacement of a radiolabeled ligand from the α7 nAChR by this compound.

  • Materials:

    • Receptor Source: Membranes prepared from cells or tissues expressing α7 nAChRs (e.g., rat brain homogenates).

    • Radioligand: A high-affinity α7 nAChR antagonist, such as [³H]-methyllycaconitine ([³H]-MLA).

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold Assay Buffer.

    • Filtration Apparatus: Glass fiber filters and a cell harvester.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.

    • Assay Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Determination of Non-specific Binding: In separate wells, incubate the membrane preparation and radioligand with a saturating concentration of the non-specific binding control.

    • Equilibration: Incubate the plates to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., brain tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Radioligand [³H]-MLA Radioligand->Incubation This compound This compound (various concentrations) This compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis Ki_Calculation Ki Calculation Data_Analysis->Ki_Calculation

Radioligand Binding Assay Workflow.

Patch-Clamp Electrophysiology

This technique is employed to measure the functional activity of this compound at the α7 nAChR, determining its potency (EC50) and efficacy (Emax).

  • Objective: To record the ion currents elicited by this compound through α7 nAChRs expressed in a cellular system.

  • Materials:

    • Cell Line: A cell line expressing the human α7 nAChR (e.g., Xenopus oocytes or a mammalian cell line like HEK293).

    • Recording Pipettes: Glass micropipettes with a specific resistance.

    • Internal Solution: A solution mimicking the intracellular ionic composition.

    • External Solution: A solution mimicking the extracellular fluid.

    • Test Compound: this compound at various concentrations.

    • Full Agonist Control: Acetylcholine (ACh) at a saturating concentration.

    • Patch-Clamp Amplifier and Data Acquisition System.

  • Procedure:

    • Cell Preparation: Culture cells expressing the α7 nAChR.

    • Pipette Preparation: Fabricate and fill recording pipettes with the internal solution.

    • Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

    • Drug Application: Apply the external solution containing different concentrations of this compound to the cell.

    • Current Recording: Record the inward currents elicited by the activation of the α7 nAChRs.

    • Full Agonist Response: Apply a saturating concentration of ACh to determine the maximum possible current (Imax).

    • Data Analysis: Measure the peak current amplitude at each this compound concentration. Plot the current amplitudes as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. Calculate the Emax of this compound as a percentage of the Imax produced by the full agonist.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (α7 nAChR expressing) Seal_Formation Gigaohm Seal Formation Cell_Culture->Seal_Formation Pipette_Prep Pipette Preparation Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp Whole_Cell->Voltage_Clamp Drug_Application Drug Application (this compound) Voltage_Clamp->Drug_Application Current_Recording Current Recording Drug_Application->Current_Recording Dose_Response Dose-Response Curve Current_Recording->Dose_Response EC50_Emax EC50 & Emax Calculation Dose_Response->EC50_Emax NOR_Test_Workflow Habituation Habituation Phase (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training ITI Inter-trial Interval Training->ITI Testing Testing Phase (One Familiar, One Novel Object) ITI->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis a7_Signaling_Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx JAK2 JAK2 Ca_Influx->JAK2 ERK12 ERK1/2 Ca_Influx->ERK12 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammatory Effects, Cognitive Enhancement) STAT3->Cellular_Response NFkB NF-κB NFkB->Cellular_Response Modulates ERK12->Cellular_Response Akt Akt PI3K->Akt Akt->NFkB Inhibits Akt->Cellular_Response

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Bradanicline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that has garnered significant interest as a therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of a scalable synthetic route to this compound. The synthesis involves a multi-step process commencing with commercially available reagents. This document outlines the experimental protocols for the key synthetic transformations and presents available quantitative data. Furthermore, the downstream signaling pathway initiated by this compound's interaction with the α7 nAChR is visually represented to provide a deeper understanding of its mechanism of action.

Chemical Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide.[1] Its chemical formula is C₂₂H₂₃N₃O₂ with a molar mass of 361.44 g/mol .

The core structure features a quinuclidine ring system, which is a bicyclic amine, substituted at the 2- and 3-positions. A pyridin-3-ylmethyl group is attached at the 2-position, and the nitrogen of the amide group is at the 3-position. This amide links the quinuclidine core to a benzofuran-2-carboxamide moiety. The stereochemistry at the chiral centers on the quinuclidine ring is crucial for its biological activity, with the active enantiomer being the (2S, 3R) configuration.

Figure 1. Chemical Structure of this compound.

Synthesis of this compound

A scalable synthesis for this compound has been developed, enabling the production of kilogram quantities of the active pharmaceutical ingredient. The synthetic strategy relies on the construction of the key intermediate, (2S,3R)-3-amino-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octane, followed by its amidation with benzofuran-2-carboxylic acid.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the chiral quinuclidine amine intermediate and the subsequent coupling reaction.

Bradanicline_Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Chiral Quinuclidine Amine cluster_stage2 Stage 2: Amide Coupling start Commercially Available Starting Materials intermediate1 2-((3-pyridinyl)methyl)-1- azabicyclo[2.2.2]octan-3-one start->intermediate1 Multi-step synthesis intermediate2 (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1- azabicyclo[2.2.2]octane intermediate1->intermediate2 Stereoselective reductive amination product This compound intermediate2->product reagent1 Benzofuran-2-carboxylic acid reagent1->product

Figure 2. Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on a scalable synthesis method.

Step 1: Synthesis of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane

A key step in the synthesis is the stereoselective reductive amination of the precursor ketone, 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one. This is achieved through dynamic resolution of the racemizable ketone and subsequent reduction of the imine formed with a chiral amine.

  • Materials: 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one, (R)-α-methylbenzylamine, reducing agent (e.g., sodium triacetoxyborohydride), suitable solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one in the chosen solvent, add (R)-α-methylbenzylamine.

    • Stir the mixture at room temperature to allow for the formation of the corresponding imine.

    • Cool the reaction mixture and add the reducing agent portion-wise, maintaining the temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and work up to isolate the crude product.

    • Purification of the resulting diastereomeric amines is typically achieved by crystallization or chromatography to yield the desired (2S,3R)-isomer.

Step 2: Amide coupling to form this compound

The final step involves the coupling of the chiral amine intermediate with benzofuran-2-carboxylic acid.

  • Materials: (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane, benzofuran-2-carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., diisopropylethylamine), and a suitable solvent (e.g., dimethylformamide).

  • Procedure:

    • To a solution of benzofuran-2-carboxylic acid in the chosen solvent, add the coupling agent and the non-nucleophilic base.

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add a solution of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

    • The crude product is then purified, typically by crystallization from a suitable solvent system, to yield this compound as a solid.

Quantitative Data

While specific yields for each step of a particular scaled-up synthesis are proprietary, the scalable synthesis has been reported to produce kilogram quantities of this compound in high yield. For research purposes, the following table summarizes typical data that would be collected.

ParameterStage 1: Chiral Amine SynthesisStage 2: Amide CouplingOverall
Yield (%) 70-85% (for the desired diastereomer)80-95%56-81%
Purity (HPLC) >98%>99%>99.5%
Key Analytical Data ¹H NMR, ¹³C NMR, Mass Spec.¹H NMR, ¹³C NMR, Mass Spec., Elemental AnalysisMelting Point, Optical Rotation, Final Product Specs.

Mechanism of Action and Signaling Pathway

This compound functions as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Upon binding, it stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca²⁺. This influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events.

a7_nAChR_Signaling_Pathway cluster_receptor α7 nAChR Activation cluster_downstream Downstream Signaling Cascades This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to receptor Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Channel Opening CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMKs) Ca_influx->CaMK PI3K PI3K/Akt Pathway Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK CREB CREB Activation CaMK->CREB Neuroprotection Neuroprotection & Synaptic Plasticity PI3K->Neuroprotection MAPK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Neuroprotection

Figure 3. This compound's mechanism of action via the α7 nAChR.

The activation of these signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leads to changes in gene expression and cellular function. These changes are believed to underlie the pro-cognitive and neuroprotective effects observed with this compound and other α7 nAChR agonists.

Conclusion

This compound possesses a complex and well-defined chemical structure, with its synthesis being achievable through a scalable and stereoselective process. The detailed understanding of its synthesis and mechanism of action is crucial for its further development and for the design of new, more effective α7 nAChR modulators. This guide provides a foundational resource for researchers in the field of neuroscience and medicinal chemistry, offering a combination of structural information, synthetic methodology, and mechanistic insights.

References

The Pharmacokinetics and Pharmacodynamics of Bradanicline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (formerly known as TC-5619) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1] It has been investigated for its potential therapeutic effects in a range of central nervous system disorders, including schizophrenia and cognitive dysfunction.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details key experimental methodologies for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Pharmacodynamics

This compound exhibits high affinity and selectivity for the α7 nAChR, a ligand-gated ion channel that is highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex.

Receptor Binding and Potency

This compound is a highly selective α7 nAChR partial agonist with a Ki of approximately 1 nM.[1] Its affinity for other nAChR subtypes, such as the α4β2 receptor, is significantly lower, demonstrating a selectivity of over 1000-fold. This selectivity for the α7 receptor is a key characteristic of this compound's pharmacological profile.

ParameterValueSpeciesSource
Ki (α7 nAChR) ~1 nMHuman
Selectivity (vs. α4β2) >1000-foldNot Specified
Mechanism of Action and Signaling Pathways

As a partial agonist, this compound binds to and activates the α7 nAChR, leading to the opening of the ion channel and an influx of cations, primarily Ca2+. This influx of calcium triggers a cascade of downstream signaling events. The activation of α7nAChR can lead to both short-term effects, such as neurotransmitter release and synaptic plasticity, and long-term effects, including anti-inflammatory and anti-apoptotic responses. Key signaling pathways implicated in the action of α7 nAChR agonists like this compound include the PI3K/Akt and JAK2/STAT3 pathways.

alpha7_signaling_pathway This compound This compound alpha7_nAChR α7 nAChR This compound->alpha7_nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Synaptic_plasticity Synaptic Plasticity Ca_influx->Synaptic_plasticity Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis Anti_inflammation Anti-inflammation JAK2_STAT3->Anti_inflammation

α7 nAChR Signaling Pathway

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as AUC, Cmax, clearance, and oral bioavailability in animal models, are not extensively available in the public domain. The information presented here is primarily derived from human clinical trial data.

Human Pharmacokinetic Profile

Phase 1 studies in healthy male volunteers and Phase 2 trials in patients with schizophrenia have provided some insights into the pharmacokinetic profile of this compound in humans.

ParameterValuePopulationSource
Half-life (t½) ~20 hoursHealthy Volunteers
Time to Cmax (Tmax) ~2 hoursHealthy Volunteers
Dose Proportionality Dose-independentHealthy Volunteers
Steady-State Pre-dose Conc. 1.5–41.9 ng/mlSchizophrenia Patients
Steady-State Tmax Conc. 15.3–142 ng/mlSchizophrenia Patients
Steady-State AUC24h 129–1504 ng*hr/mlSchizophrenia Patients

The pharmacokinetic parameters of this compound were found to be similar between tobacco users and non-users.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific quantitative data on the ADME properties of this compound are limited. Preclinical studies have suggested that it is orally bioavailable and moderately penetrates the central nervous system. A PET imaging study in pigs demonstrated that this compound effectively crosses the blood-brain barrier and achieves approximately 40% occupancy of α7 nAChRs at a dose of 3 mg/kg i.v.

ADME_workflow Oral_Admin Oral Administration Absorption Absorption (GI Tract) Oral_Admin->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target_Site Target Site (Brain - α7 nAChR) Distribution->Target_Site Free Drug Excretion Excretion (Kidneys/Bile) Metabolism->Excretion Pharmacological_Effect Pharmacological Effect Target_Site->Pharmacological_Effect

Conceptual ADME Workflow

Key Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This assay is used to determine the binding affinity of a compound for the α7 nAChR.

Materials:

  • Rat brain tissue (hippocampus or cortex) or cells expressing recombinant α7 nAChRs.

  • Radioligand: [3H]methyllycaconitine ([3H]MLA) or other suitable α7-selective radioligand.

  • Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled α7-selective ligand (e.g., unlabeled MLA or this compound).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

PPI is a measure of sensorimotor gating and is often disrupted in schizophrenia. This behavioral assay is used to assess the potential of compounds like this compound to restore sensorimotor gating deficits.

Apparatus:

  • Acoustic startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Protocol:

  • Acclimation: Place the rodent (rat or mouse) in the startle chamber and allow it to acclimate for a set period (e.g., 5-10 minutes) with background white noise.

  • Habituation: Present a series of startle stimuli (e.g., 120 dB white noise burst) to habituate the animal to the stimulus.

  • PPI Testing: Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: The startle stimulus is presented alone.

    • Prepulse-pulse trials: A non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startle stimulus.

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response (amplitude of the animal's flinch) is recorded for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

PPI_workflow Start Start Acclimation Acclimation (5-10 min) Start->Acclimation Habituation Habituation (Startle Stimuli) Acclimation->Habituation PPI_Testing PPI Testing (Pseudo-random Trials) Habituation->PPI_Testing Pulse_Alone Pulse-Alone Trial PPI_Testing->Pulse_Alone Prepulse_Pulse Prepulse + Pulse Trial PPI_Testing->Prepulse_Pulse No_Stimulus No-Stimulus Trial PPI_Testing->No_Stimulus Data_Collection Data Collection (Startle Amplitude) Pulse_Alone->Data_Collection Prepulse_Pulse->Data_Collection No_Stimulus->Data_Collection Data_Analysis Data Analysis (%PPI Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Prepulse Inhibition Experimental Workflow

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-defined pharmacodynamic profile, characterized by high affinity and selectivity for its target receptor. While detailed preclinical pharmacokinetic data remain limited in the public domain, human studies indicate a half-life of approximately 20 hours and a Tmax of around 2 hours. Its ability to penetrate the CNS and engage with α7 nAChRs has been demonstrated. The activation of these receptors by this compound triggers downstream signaling cascades associated with neuroprotection and anti-inflammatory effects. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other α7 nAChR modulators. Future research and the potential publication of more comprehensive preclinical ADME data will be crucial for a complete understanding of this compound's therapeutic potential.

References

Bradanicline: A Technical Guide to Target Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity, binding affinity, and associated experimental methodologies for Bradanicline (also known as TC-5619 and ATA-101). This compound is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various cognitive and inflammatory processes.

Target Selectivity and Binding Affinity

This compound exhibits a remarkable selectivity profile, binding with very high affinity to the α7 nAChR while showing significantly lower affinity for other nAChR subtypes and various other neurotransmitter receptors. This selectivity for the central nervous system's α7 receptor over peripheral subtypes minimizes potential side effects.[1][2]

Binding Affinity Data

The quantitative binding affinity of this compound for human and rat nAChR subtypes is summarized below. The data highlights a pronounced selectivity for the α7 subtype over the α4β2 subtype.[3][4]

Target Receptor SubtypeLigand/AssaySpeciesKᵢ (nM)Reference
α7 nAChR [³H]-MLARat1.0[3]
α7 nAChR (undisclosed)Human1.0
α4β2 nAChR (undisclosed)Human2800
Ganglionic (α3β4) nAChR (undisclosed)->10,000
Muscle-type nAChR (undisclosed)->10,000
5-HT₃ Receptor (undisclosed)Human>10,000 (IC₅₀)

*Qualitatively reported as "little or no activity" or "no detectable effects". Value represents an estimated lower bound based on these statements.

Functional Activity Data

This compound acts as a full agonist at the α7 nAChR, potently stimulating receptor function.

Assay TypeCell SystemReceptorEC₅₀ (nM)Efficacy (vs. ACh)Reference
Two-Electrode Voltage ClampXenopus OocytesHuman α733100% (Full Agonist)

Experimental Protocols

The binding affinity and functional activity of this compound were determined using a combination of radioligand binding assays and functional assays, including electrophysiological recordings in Xenopus oocytes and ion efflux assays.

Radioligand Competition Binding Assay (α7 nAChR)

This protocol outlines a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound at the α7 nAChR, based on the methodology described for TC-5619.

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to compete with a known high-affinity radioligand ([³H]-Methyllycaconitine, [³H]-MLA) for binding to α7 nAChRs in rat hippocampal membranes.

Materials:

  • Receptor Source: Crude membrane preparations from rat hippocampus.

  • Radioligand: [³H]-MLA.

  • Test Compound: this compound (TC-5619).

  • Non-specific Control: A high concentration of a non-labeled α7 agonist (e.g., nicotine or unlabeled MLA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: Homogenizer, centrifuges, 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Rat hippocampal tissue is homogenized in ice-cold Assay Buffer.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

    • The membrane pellet is washed by resuspending in fresh buffer and re-centrifuging. The final pellet is resuspended in Assay Buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Total Binding Wells: Contain membrane preparation, a fixed concentration of [³H]-MLA (typically near its Kₑ), and Assay Buffer.

    • Non-specific Binding Wells: Contain membrane preparation, [³H]-MLA, and a saturating concentration of the non-specific control ligand.

    • Competition Wells: Contain membrane preparation, [³H]-MLA, and varying concentrations of this compound (typically spanning a range from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Filtration:

    • The plate is incubated (e.g., for 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Filters are washed multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • Radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.

    • Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

    • The data from the competition wells are plotted as percent specific binding versus the log concentration of this compound to generate a dose-response curve.

    • The IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-MLA binding) is determined from this curve.

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Characterization in Xenopus Oocytes

This protocol describes a standard method for assessing the functional activity (e.g., agonism, potency) of compounds at ligand-gated ion channels like the α7 nAChR expressed heterologously in Xenopus laevis oocytes.

Objective: To determine the potency (EC₅₀) and efficacy of this compound at the human α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR subunit.

  • Solutions: Standard oocyte saline (ND96), collagenase solution, antibiotic-containing incubation medium.

  • Equipment: Microinjection setup, two-electrode voltage clamp (TEVC) amplifier and recording system, perfusion system.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from a female Xenopus laevis frog.

    • The follicular membrane is enzymatically removed using collagenase treatment.

    • Healthy, stage V-VI oocytes are selected for injection.

    • A defined amount of cRNA encoding the human α7 nAChR is injected into the cytoplasm of each oocyte using a nanoliter injector.

    • Injected oocytes are incubated for 2-5 days in a temperature-controlled environment (e.g., 19°C) to allow for receptor protein expression and insertion into the cell membrane.

  • Electrophysiological Recording (TEVC):

    • An oocyte is placed in a recording chamber and continuously perfused with saline buffer.

    • Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The perfusion solution is switched to one containing a known concentration of this compound.

    • The resulting inward current, caused by the influx of cations through the activated α7 nAChR channels, is recorded by the TEVC amplifier.

  • Data Acquisition and Analysis:

    • The peak current response is measured for a range of this compound concentrations.

    • A dose-response curve is constructed by plotting the normalized peak current against the log concentration of this compound.

    • The EC₅₀ (concentration of this compound that elicits 50% of the maximal response) is determined by fitting the curve with a sigmoidal function.

    • Efficacy is determined by comparing the maximal current elicited by this compound to that elicited by the endogenous agonist, acetylcholine (ACh).

Visualizations: Pathways and Workflows

α7 nAChR Signaling Pathway

Activation of the homopentameric α7 nAChR, a ligand-gated ion channel with high calcium permeability, initiates several downstream signaling cascades. This influx of Ca²⁺ acts as a critical second messenger, triggering pathways such as the PI3K-Akt and JAK2-STAT3 cascades, which are associated with pro-survival, anti-apoptotic, and anti-inflammatory cellular responses.

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7_receptor α7 nAChR (Homopentameric Ion Channel) Ca_ion Ca²⁺ a7_receptor->Ca_ion Influx This compound This compound (Agonist) This compound->a7_receptor Binds & Activates PI3K PI3K Ca_ion->PI3K Activates JAK2 JAK2 Ca_ion->JAK2 Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates CREB pCREB Akt->CREB Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB ↓ NF-κB Activity STAT3->NFkB Inhibits

Diagram 1: Simplified α7 nAChR-mediated intracellular signaling cascade.
Experimental Workflow: Competition Binding Assay

The following diagram illustrates the key steps in a competition radioligand binding assay used to determine the binding affinity of this compound for its target receptor.

binding_assay_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis prep_membranes Prepare Receptor Membranes (e.g., Rat Hippocampus) prep_ligands Prepare Ligand Solutions (Radioligand, Competitor, Control) setup_plate Pipette into 96-well Plate: Membranes + [³H]-MLA + this compound prep_ligands->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting (Measures Radioactivity) wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50 calc_ki Calculate Kᵢ Value (Cheng-Prusoff) calc_ic50->calc_ki

Diagram 2: Workflow for a competition radioligand binding assay.
Experimental Workflow: Xenopus Oocyte Electrophysiology

This diagram outlines the process of expressing a target receptor in Xenopus oocytes and functionally characterizing a compound using two-electrode voltage clamp electrophysiology.

oocyte_workflow cluster_record Recording start Harvest Oocytes from Xenopus laevis defo Defolliculate Oocytes (Collagenase Treatment) start->defo inject Microinject hα7 nAChR cRNA into Oocyte Cytoplasm defo->inject incubate Incubate Oocytes (2-5 days) for Receptor Expression inject->incubate place_oocyte Place Oocyte in Recording Chamber incubate->place_oocyte clamp Impale with Two Electrodes & Voltage Clamp (-70 mV) place_oocyte->clamp perfuse Perfuse with this compound (Varying Concentrations) clamp->perfuse record Record Inward Current perfuse->record analyze Analyze Data: Plot Dose-Response Curve Determine EC₅₀ & Efficacy record->analyze

Diagram 3: Workflow for heterologous expression and electrophysiology.

References

An In-Depth Technical Guide to TC-5619 (Bradanicline): Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

TC-5619, also known as Bradanicline, is a potent and selective full agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that was under development for the treatment of cognitive and negative symptoms associated with schizophrenia and other neurological disorders.[1][2][3][4] Discovered and developed by Targacept, Inc., TC-5619 showed early promise in preclinical models and initial clinical trials but ultimately did not demonstrate sufficient efficacy in larger, later-stage studies, leading to the discontinuation of its development for these indications.[5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to TC-5619.

Discovery and Development History

This compound was identified as a promising therapeutic candidate for cognitive deficits in neurological disorders through Targacept's proprietary drug discovery platform. The development program for TC-5619 progressed through several phases:

  • Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the pharmacological profile of TC-5619. These studies established its high affinity and selectivity for the α7 nAChR and demonstrated its efficacy in animal models relevant to schizophrenia.

  • Phase I Clinical Trials: Early-phase clinical trials in healthy volunteers established the safety and tolerability profile of TC-5619. These studies showed that single doses were well-tolerated up to 406 mg and multiple doses up to 204 mg were also well-tolerated. The pharmacokinetic profile revealed a half-life of approximately 20 hours.

  • Phase II Clinical Trials: Several Phase II trials were conducted to evaluate the efficacy of TC-5619 in patients with schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). An initial exploratory Phase II trial showed some positive effects on cognitive and negative symptoms in schizophrenia. However, a subsequent, larger Phase IIb trial did not meet its primary endpoint for improving negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS), nor did it show significant improvement in cognitive function. These disappointing results led Targacept to halt further development of TC-5619 for schizophrenia.

Mechanism of Action

TC-5619 is a selective agonist of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in cognitive functions such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs by acetylcholine or other agonists leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, and memory.

The proposed therapeutic mechanism of TC-5619 in schizophrenia was based on the hypothesis that enhancing cholinergic signaling through α7 nAChR activation could ameliorate the cognitive and negative symptoms of the disorder. Deficits in cholinergic neurotransmission and α7 nAChR function have been implicated in the pathophysiology of schizophrenia.

Quantitative Data

The following tables summarize the key quantitative data for TC-5619 (this compound).

Table 1: In Vitro Receptor Binding Affinity of TC-5619

Receptor SubtypeRadioligandPreparationKi (nM)Reference
α7 nAChR[³H]-MLARat hippocampal membranes1
α7 nAChR[³H]-MLAHEK293 cells expressing human α7 and RIC31
α7 nAChR³H-NS14492Pig brain homogenate0.063
α4β2 nAChR[³H]-(S)-nicotineSH-EP1 cell membranes2800
α4β2 nAChR[³H]-(S)-nicotineRat cortical membranes2100

Table 2: In Vitro Functional Activity of TC-5619

Receptor SubtypeAssayPreparationEC₅₀ (nM)Emax (% of ACh)Reference
Human α7 nAChRPatch clamp electrophysiologyXenopus oocytes33100
Human muscle nAChR⁸⁶Rb⁺ effluxTE671 cells>100,00012 (at 100 µM)
Rat ganglionic nAChR⁸⁶Rb⁺ effluxPC12 cells>100,00020 (at 100 µM)
Human ganglionic nAChR⁸⁶Rb⁺ effluxSH-SY5Y cells>100,00011 (at 100 µM)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of TC-5619 for various nAChR subtypes.

  • Protocol (α7 nAChR):

    • Preparation of Membranes: Rat hippocampal tissue or HEK293 cells expressing the human α7 and RIC3 subunits were homogenized in a buffered solution and centrifuged to isolate the cell membranes.

    • Binding Reaction: Membranes were incubated with a specific radioligand for the α7 nAChR ([³H]-MLA) and varying concentrations of TC-5619.

    • Separation and Counting: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ value (the concentration of TC-5619 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

2. Functional Assays (⁸⁶Rb⁺ Efflux)

  • Objective: To assess the functional activity (agonist or antagonist) of TC-5619 at different nAChR subtypes.

  • Protocol:

    • Cell Culture: Cell lines endogenously or recombinantly expressing the nAChR subtype of interest (e.g., TE671 for muscle, PC12 for rat ganglionic, SH-SY5Y for human ganglionic) were cultured.

    • Loading with ⁸⁶Rb⁺: Cells were incubated with ⁸⁶Rb⁺ (a radioactive potassium analog) which enters the cells through potassium channels.

    • Stimulation: Cells were exposed to varying concentrations of TC-5619 or a known agonist (e.g., acetylcholine). Activation of the nAChR ion channel allows for the efflux of ⁸⁶Rb⁺.

    • Quantification: The amount of ⁸⁶Rb⁺ released into the supernatant was measured.

    • Data Analysis: The concentration-response curves were plotted to determine the EC₅₀ (the concentration of TC-5619 that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist).

Preclinical In Vivo Models

1. Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Objective: To evaluate the potential of TC-5619 to ameliorate sensorimotor gating deficits, a model for positive symptoms of schizophrenia.

  • Protocol:

    • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (rat or mouse).

    • Acclimation: Animals were placed in the startle chamber for an acclimation period.

    • Drug Administration: TC-5619 or a vehicle was administered. In some experiments, a dopamine agonist like apomorphine was used to induce a PPI deficit.

    • Test Session: The session consisted of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) was presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80 dB) was presented shortly before the loud pulse.

      • No-stimulus trials: Background noise only.

    • Data Analysis: PPI was calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

2. Novel Object Recognition (NOR) Test

  • Objective: To assess the effects of TC-5619 on recognition memory, a measure of cognitive function.

  • Protocol:

    • Apparatus: An open-field arena.

    • Habituation: Each rat was individually allowed to explore the empty arena for a set period.

    • Training (Familiarization) Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined time.

    • Inter-trial Interval: A delay was introduced between the training and testing phases.

    • Testing Phase: One of the familiar objects was replaced with a novel object, and the rat was returned to the arena. The time spent exploring each object was recorded.

    • Data Analysis: A discrimination index was calculated, representing the proportion of time spent exploring the novel object compared to the total exploration time for both objects. A higher index indicates better recognition memory.

Clinical Trial Design

Phase IIb Study in Schizophrenia (NCT01488929)

  • Objective: To evaluate the efficacy and safety of TC-5619 as an adjunctive therapy for negative and cognitive symptoms in patients with schizophrenia.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 477 outpatients with a diagnosis of schizophrenia who were stabilized on an atypical antipsychotic medication.

  • Intervention: Patients were randomized to receive either TC-5619 (5 mg or 50 mg) or placebo once daily for 24 weeks, in addition to their ongoing antipsychotic treatment.

  • Primary Outcome Measure: Change from baseline in the composite score of the Scale for the Assessment of Negative Symptoms (SANS).

  • Key Secondary Outcome Measures:

    • Change from baseline in the composite score of the Cogstate Schizophrenia Battery (CSB) to assess cognitive function.

    • Change from baseline in the University of California San Diego Performance-Based Skills Assessment-Brief Version (UPSA-B) total score to measure functional capacity.

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR by an agonist like TC-5619 initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a rapid influx of Ca²⁺. This increase in intracellular calcium can trigger several downstream signaling pathways.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TC5619 TC-5619 (Agonist) alpha7 α7 nAChR TC5619->alpha7 Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening JAK2 JAK2 Activation alpha7->JAK2 PI3K_AKT PI3K/AKT Pathway alpha7->PI3K_AKT CaMKII CaMKII Activation Ca_influx->CaMKII AC1 Adenylyl Cyclase 1 (AC1) Activation Ca_influx->AC1 Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity cAMP cAMP Increase AC1->cAMP PKA PKA Activation cAMP->PKA Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release STAT3 STAT3 Activation JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory PI3K_AKT->Anti_inflammatory

Caption: Simplified signaling pathways activated by TC-5619 at the α7 nAChR.

Prepulse Inhibition Experimental Workflow

The following diagram illustrates the workflow for a typical prepulse inhibition experiment to test the effects of TC-5619.

ppi_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Groups Animal Groups (e.g., Vehicle, TC-5619, Apomorphine) Drug_Admin Drug Administration Animal_Groups->Drug_Admin Acclimation Acclimation in Startle Chamber Drug_Admin->Acclimation Test_Session Presentation of Stimuli (Pulse, Prepulse+Pulse) Acclimation->Test_Session Data_Acquisition Measure Startle Response Test_Session->Data_Acquisition Calculate_PPI Calculate % PPI Data_Acquisition->Calculate_PPI Statistical_Analysis Statistical Comparison between Groups Calculate_PPI->Statistical_Analysis

Caption: Workflow for a prepulse inhibition (PPI) experiment.

Phase II Clinical Trial Logical Flow

This diagram outlines the logical progression of the Phase IIb clinical trial for TC-5619 in schizophrenia.

clinical_trial_flow cluster_enrollment Patient Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Assessment cluster_outcome Trial Outcome Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Placebo Placebo + Standard Care Randomization->Placebo TC5619_5mg TC-5619 (5mg) + Standard Care Randomization->TC5619_5mg TC5619_50mg TC-5619 (50mg) + Standard Care Randomization->TC5619_50mg Treatment_Period 24-Week Treatment Period Placebo->Treatment_Period TC5619_5mg->Treatment_Period TC5619_50mg->Treatment_Period Assessments Assessments at Baseline and Follow-up Visits (SANS, CSB, UPSA-B, Safety) Treatment_Period->Assessments Data_Analysis Primary and Secondary Endpoint Analysis Assessments->Data_Analysis

Caption: Logical flow of the Phase IIb clinical trial of TC-5619.

Conclusion

TC-5619 (this compound) represents a well-characterized, selective α7 nAChR agonist that underwent a comprehensive development program. While it showed promise in preclinical studies and early clinical trials for schizophrenia, it ultimately failed to demonstrate efficacy in a large Phase IIb study, leading to the cessation of its development for this indication. The data and experimental protocols detailed in this guide provide valuable insights for researchers and drug development professionals working on novel therapeutics targeting the α7 nAChR and other mechanisms for cognitive and negative symptoms in schizophrenia and other CNS disorders. The story of TC-5619 underscores the challenges of translating preclinical findings into clinical efficacy for complex neuropsychiatric disorders.

References

The Role of Bradanicline in the Cholinergic Anti-Inflammatory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor is a key component of the cholinergic anti-inflammatory pathway (CAP), a neuro-immune signaling axis that regulates the body's inflammatory response. Activation of the α7 nAChR on immune cells, particularly macrophages, has been shown to suppress the production of pro-inflammatory cytokines, offering a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action within the CAP, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling cascades. While specific quantitative data on this compound's direct anti-inflammatory effects are limited in publicly available literature, this guide consolidates current knowledge and provides a framework for its further investigation.

Introduction to the Cholinergic Anti-Inflammatory Pathway (CAP)

The CAP is a physiological mechanism that modulates the innate immune response.[3] It functions as a neural reflex arc, where the vagus nerve plays a central role in communicating between the brain and peripheral immune cells to control inflammation.[3][4] The efferent arm of this pathway involves the release of acetylcholine (ACh) in the spleen and other organs. This ACh then binds to α7 nAChRs expressed on the surface of macrophages and other cytokine-producing cells.

The binding of an agonist, such as ACh or a selective compound like this compound, to the α7 nAChR triggers an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

This compound (TC-5619): A Selective α7 nAChR Agonist

This compound is a small molecule that has been investigated primarily for its potential in treating cognitive deficits in neurological and psychiatric disorders. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in various physiological processes, including the CAP.

Quantitative Data: Receptor Binding and Potency

Quantitative data on this compound's binding affinity and functional potency at the human α7 nAChR are summarized in the table below. This high affinity and selectivity underscore its potential to specifically target the CAP with minimal off-target effects at other nicotinic receptor subtypes.

ParameterValueSpeciesReference
Ki (Binding Affinity) 1.4 nMHuman
EC50 (Potency) 17 nMHuman
Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters in various species.

ParameterMouseRatDogMonkeyHumanReference
Tmax (Oral) 1 hr1 hrN/A3-5 hrs~2 hrsFDA Review
t½ (Half-life) N/AN/AN/A24 hrs16-20 hrsFDA Review,
Plasma Protein Binding 18%45%19%41%20%FDA Review

Signaling Pathways

The anti-inflammatory effects of α7 nAChR activation are mediated by specific intracellular signaling cascades. The primary pathways implicated are the JAK2/STAT3 and the NF-κB signaling pathways.

Cholinergic Anti-Inflammatory Pathway Overview

Upon binding of this compound to the α7 nAChR on a macrophage, a conformational change in the receptor initiates downstream signaling. This leads to the inhibition of the canonical pro-inflammatory signaling cascade typically activated by pathogens or tissue damage.

CAP_Overview This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to ProInflammatoryPathways Pro-inflammatory Signaling a7nAChR->ProInflammatoryPathways Inhibits Macrophage Macrophage Macrophage->ProInflammatoryPathways InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->Macrophage CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) ProInflammatoryPathways->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation

Figure 1: Overview of this compound's action within the cholinergic anti-inflammatory pathway.

Detailed Signaling Cascade: JAK2/STAT3 and NF-κB Pathways

Activation of the α7 nAChR by this compound leads to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokine genes.

Detailed_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 Recruits & Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 NFkB_nuc NF-κB pSTAT3->NFkB_nuc Inhibits Translocation IKK IKK Complex IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokine_Gene Pro-inflammatory Cytokine Genes DNA->Cytokine_Gene Transcription This compound This compound This compound->a7nAChR Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates InVitro_Workflow Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with This compound dilutions Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (4-6 hours) Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure TNF-α (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

References

Bradanicline: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] Emerging research has highlighted its potential as a neuroprotective agent, with implications for treating cognitive deficits and neurodegenerative diseases. This document provides a detailed technical overview of this compound's pharmacological profile, its mechanism of action at the molecular level, and the experimental protocols used to characterize its effects. The central hypothesis for its neuroprotective action is the activation of pro-survival intracellular signaling cascades and modulation of neuroinflammation, primarily through its targeted engagement of the α7 nAChR.

Core Mechanism of Action: α7 nAChR Agonism

This compound exerts its effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognition and memory, such as the hippocampus and prefrontal cortex.[2] Unlike the endogenous ligand acetylcholine, this compound demonstrates marked selectivity for the α7 subtype over other nAChR subtypes like α4β2, minimizing off-target effects.[1]

The activation of the α7 nAChR is a multifaceted process initiating several downstream signaling pathways that contribute to neuroprotection:

  • Calcium Ion Influx: The α7 nAChR is a homopentameric channel with high permeability to calcium ions (Ca²+).[3] Agonist binding, such as by this compound, opens the channel, leading to a rapid influx of Ca²+. This influx acts as a critical second messenger, triggering a cascade of intracellular events.[3]

  • Activation of Pro-Survival Kinases: The increase in intracellular Ca²+ activates key protein kinases. Notably, this includes the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK/MAPK) pathway. Activation of these cascades is strongly implicated in promoting neuronal survival and plasticity.

  • Modulation of Apoptotic Pathways: Downstream of PI3K-Akt and ERK signaling, this compound activation of α7 nAChR can lead to the upregulation of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2). This shifts the cellular balance away from programmed cell death, thereby protecting neurons from various toxic insults, including glutamate excitotoxicity and amyloid-beta (Aβ) toxicity. Recent studies have also shown that Bcl-2 family proteins can, in turn, upregulate the expression and assembly of α7 nAChRs, suggesting a positive feedback loop that enhances cell survival pathways.

Signaling Pathway Diagram

Bradanicline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Space This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds & Activates Ca2_influx Ca²+ Influx a7nAChR->Ca2_influx Channel Opening PI3K PI3K Ca2_influx->PI3K ERK ERK/MAPK Ca2_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection ERK->CREB Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Upregulates Transcription Bcl2->Neuroprotection Inhibits Apoptosis

This compound's primary neuroprotective signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. This data is crucial for understanding its therapeutic window and target engagement.

ParameterSpecies/SystemValueReference
EC₅₀ (Potency)Human α7 nAChR17 nM
Kᵢ (Binding Affinity)Human α7 nAChR1.4 nM
Selectivity α7 vs. α4β2 subtypes>1000-fold
  • EC₅₀ (Half-maximal effective concentration): The concentration of this compound required to elicit 50% of the maximum response at the human α7 nAChR. A lower value indicates higher potency.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of this compound to the human α7 nAChR. It represents the concentration required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.

Key Experimental Protocols

The characterization of this compound's neuroprotective effects relies on a suite of established and specialized experimental procedures.

Radioligand Binding Assay for Affinity (Kᵢ) Determination

This protocol is used to determine the binding affinity of this compound by measuring its ability to displace a known radiolabeled antagonist from the α7 nAChR.

  • Objective: To calculate the Kᵢ value of this compound at the α7 nAChR.

  • Materials:

    • Crude membrane preparations from rat hippocampus (rich in α7 nAChRs).

    • Radioligand: [³H]-MLA (Methyllycaconitine), a specific α7 nAChR antagonist.

    • Test compound: this compound at various concentrations.

    • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).

    • Scintillation counter and filters.

  • Methodology:

    • Incubation: Rat hippocampal membranes are incubated with a fixed concentration of [³H]-MLA and varying concentrations of this compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-MLA (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) for Potency (EC₅₀) Determination

This electrophysiological technique measures the ion flow through the α7 nAChR channel upon agonist application, allowing for the functional characterization of potency and efficacy.

  • Objective: To determine the EC₅₀ of this compound at the human α7 nAChR.

  • System: Xenopus laevis oocytes expressing recombinant human α7 nAChRs.

  • Methodology:

    • Oocyte Preparation: Oocytes are surgically harvested and injected with cRNA encoding the human α7 nAChR subunit. They are then incubated for several days to allow for receptor expression on the cell surface.

    • Electrophysiology Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Drug Application: this compound at various concentrations is applied to the oocyte via a perfusion system.

    • Current Measurement: The inward current generated by the influx of ions (primarily Na⁺ and Ca²⁺) through the activated α7 nAChRs is recorded.

    • Data Analysis: The peak current response is measured for each concentration. A concentration-response curve is plotted, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

ERK Phosphorylation Assay in PC12 Cells

This cell-based assay measures the activation of a key downstream signaling pathway to confirm the cellular engagement and signal transduction initiated by this compound.

  • Objective: To assess whether this compound activates the ERK/MAPK signaling pathway via α7 nAChR.

  • System: Rat pheochromocytoma (PC12) cells, which endogenously express functional α7 nAChRs and have a robust ERK signaling pathway.

  • Methodology:

    • Cell Culture: PC12 cells are cultured to an appropriate confluency.

    • Treatment: Cells are treated with this compound for a short period. Because α7 nAChRs desensitize rapidly, timing is critical.

    • Cell Lysis: After treatment, cells are lysed to extract total protein.

    • Quantification (Western Blot or ELISA):

      • The total protein concentration is determined.

      • Levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies via Western Blot or a quantitative ELISA.

    • Data Analysis: The ratio of p-ERK to total ERK is calculated. A significant increase in this ratio in this compound-treated cells compared to untreated controls indicates activation of the ERK pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Preclinical Models cluster_outcome Outcome Assessment Binding_Assay Radioligand Binding Assay (Target: α7 nAChR, Output: Ki) Affinity_Potency High Affinity & Potency Confirmed Binding_Assay->Affinity_Potency TEVC TEVC on Xenopus Oocytes (Target: h-α7 nAChR, Output: EC₅₀) TEVC->Affinity_Potency Cell_Signaling ERK Phosphorylation Assay (System: PC12 Cells, Output: p-ERK/ERK ratio) Mechanism_Confirmed Downstream Signaling Confirmed Cell_Signaling->Mechanism_Confirmed Animal_Model Select Animal Model (e.g., Aβ-induced cognitive deficit) Dosing This compound Administration (e.g., 0.1-1 mg/kg) Animal_Model->Dosing Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze, Y-Maze) Dosing->Behavioral_Tests Post_Mortem Post-Mortem Analysis (Biomarkers, Histology) Behavioral_Tests->Post_Mortem Neuroprotection_Efficacy Neuroprotective Efficacy Demonstrated Post_Mortem->Neuroprotection_Efficacy Affinity_Potency->Animal_Model Mechanism_Confirmed->Animal_Model

Workflow for evaluating the neuroprotective potential of this compound.

Conclusion and Future Directions

This compound is a highly selective α7 nAChR agonist with potent neuroprotective properties demonstrated in preclinical models. Its mechanism is rooted in the activation of Ca²⁺-dependent pro-survival signaling cascades, including the PI3K-Akt and ERK pathways, which ultimately suppress apoptotic processes. The quantitative data confirms its high affinity and potency at its intended target. The detailed experimental protocols provide a robust framework for its continued investigation.

Future research should focus on:

  • Chronic Dosing Studies: Evaluating the long-term neuroprotective effects and potential for disease modification in animal models of neurodegeneration, such as Alzheimer's disease.

  • Biomarker Analysis: Identifying and validating translatable biomarkers to measure target engagement and neuroprotective response in clinical trials.

  • Clinical Translation: Designing and executing well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patient populations with cognitive impairment or neurodegenerative diseases.

References

Bradanicline: A Technical Guide for Researchers in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system (CNS) implicated in cognitive processes, inflammation, and neuroprotection.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and a summary of key preclinical and clinical research findings. It is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for CNS disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

This compound acts as a selective agonist at the α7 subtype of neuronal nicotinic receptors.[3] These receptors are ligand-gated ion channels that are highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex. The α7 nAChR is a homopentameric channel with a high permeability to calcium, which allows it to modulate a variety of intracellular signaling cascades.[1] Activation of α7 nAChRs by agonists like this compound is believed to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative and psychiatric disorders. This modulation can lead to improved cognitive function and may offer neuroprotective effects.[1]

Signaling Pathway of this compound at the α7 Nicotinic Acetylcholine Receptor

Bradanicline_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds and Activates Ca_ion Ca²⁺ a7nAChR->Ca_ion Opens Channel Signaling_Cascades Downstream Signaling Cascades (e.g., ERK, CREB) Ca_ion->Signaling_Cascades Influx Activates Neuron Neuron Neurotransmission Enhanced Neurotransmission Signaling_Cascades->Neurotransmission Cognitive_Function Improved Cognitive Function Neurotransmission->Cognitive_Function

Caption: this compound activates α7 nAChRs, leading to calcium influx and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity
ParameterReceptor SubtypeSpeciesValueReference
Ki (inhibition constant) α7 nAChRHuman1.4 nM
EC50 (half-maximal effective concentration) α7 nAChRHuman17 nM
Selectivity α7 vs. α4β2->1000-fold
Table 2: Preclinical Efficacy in Animal Models
Animal ModelDisorder ModeledKey FindingThis compound Dose RangeReference
Transgenic th(tk-)/th(tk-) miceSchizophrenia (positive and negative symptoms)Corrected impaired prepulse inhibition and social behavior0.1 - 1 mg/kg
Apomorphine-induced PPI deficits in ratsSchizophrenia (positive symptoms)Reversed prepulse inhibition deficits0.3 mg/kg
Novel Object Recognition in ratsCognitive DysfunctionLong-lasting enhancement of memoryNot specified

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the α7 nAChR.

Objective: To determine the inhibition constant (Ki) of this compound for the human α7 nAChR.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]Methyllycaconitine (MLA)

  • Receptor Source: Membranes from cells stably expressing the human α7 nAChR or rat brain homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine).

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation.

    • Varying concentrations of this compound.

    • [3H]MLA at a concentration near its Kd.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of this compound's agonist activity at the human α7 nAChR expressed in Xenopus oocytes.

Objective: To determine the EC50 and maximal efficacy of this compound at the human α7 nAChR.

Materials:

  • Test Compound: this compound

  • Reference Agonist: Acetylcholine (ACh)

  • Xenopus laevis oocytes

  • cRNA: In vitro transcribed cRNA encoding the human α7 nAChR subunit.

  • Recording Solution: Ba2+ Ringer's solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 10 mM BaCl2, 5 mM HEPES, pH 7.4).

  • Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with the cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application:

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by this compound at each concentration.

    • Between applications, wash the oocyte with the recording solution until the current returns to baseline.

    • At the end of the experiment, apply a saturating concentration of ACh to determine the maximum current response.

  • Data Analysis: Measure the peak current amplitude at each this compound concentration. Normalize the responses to the maximal response elicited by ACh. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Prepulse Inhibition (PPI) Test in Rats

This protocol describes a method to assess the ability of this compound to reverse sensorimotor gating deficits induced by apomorphine in rats, a model relevant to schizophrenia.

Objective: To evaluate the antipsychotic-like potential of this compound.

Materials:

  • Test Compound: this compound

  • Disrupting Agent: Apomorphine

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Acclimate the rats to the startle chambers for a period before testing.

  • Drug Administration: Administer this compound (e.g., 0.3 mg/kg, subcutaneously) or vehicle, followed by apomorphine (e.g., 1.0 mg/kg, subcutaneously) or vehicle at appropriate pretreatment times.

  • Test Session:

    • Place the rat in the startle chamber and allow a brief habituation period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between the different treatment groups.

Experimental Workflow Diagrams

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (h-α7 nAChR) Incubation Incubate Membranes, This compound, and Radioligand Membrane_Prep->Incubation Compound_Prep Prepare this compound and Radioligand Compound_Prep->Incubation Filtration Filter and Wash to Separate Bound/Free Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: Workflow for the α7 nAChR radioligand binding assay.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Prepare Xenopus Oocytes cRNA_Injection Inject h-α7 nAChR cRNA Oocyte_Prep->cRNA_Injection Incubate Incubate Oocytes (2-7 days) cRNA_Injection->Incubate Voltage_Clamp Two-Electrode Voltage Clamp (Hold at -70 mV) Incubate->Voltage_Clamp Agonist_Application Apply this compound (Increasing Concentrations) Voltage_Clamp->Agonist_Application Record_Current Record Inward Current Agonist_Application->Record_Current Data_Analysis Plot Dose-Response Curve Record_Current->Data_Analysis Calculate_Parameters Determine EC50 and Emax Data_Analysis->Calculate_Parameters

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Clinical Development Overview

This compound has been investigated in Phase I and Phase II clinical trials for several CNS indications.

Schizophrenia

A Phase II clinical trial (NCT01488929) evaluated the efficacy, safety, and tolerability of this compound as an augmentation therapy to improve negative and cognitive symptoms in outpatients with schizophrenia. The study was a double-blind, placebo-controlled, parallel-group trial where patients received either 5 mg or 50 mg of this compound or a placebo once daily for 24 weeks, in addition to their standard atypical antipsychotic medication. The primary efficacy outcome was the change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) composite score. While the trial did not meet its primary endpoint, the drug was generally well-tolerated.

Alzheimer's Disease

A Phase I multiple ascending dose study (NCT01254448) assessed the safety, tolerability, and pharmacokinetics of this compound in healthy elderly subjects and subjects with Alzheimer's disease. In this study, subjects with Alzheimer's disease received 25 mg of this compound or placebo daily for 28 days, while healthy elderly subjects received escalating doses (50-150 mg) for 10 days.

Conclusion

This compound is a well-characterized selective α7 nAChR agonist that has demonstrated pro-cognitive and antipsychotic-like effects in preclinical models. While clinical trials in schizophrenia did not meet their primary efficacy endpoints, the compound has a favorable safety profile. The data presented in this technical guide provide a comprehensive resource for researchers interested in the therapeutic potential of α7 nAChR agonists for various CNS disorders. Further research may explore the utility of this compound in other indications or in combination with other therapeutic agents.

References

Bradanicline's Modulation of Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradanicline (formerly TC-5619) is a potent and highly selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes and the pathophysiology of various central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its modulation of key neurotransmitter systems. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction

The α7 nicotinic acetylcholine receptor is a crucial modulator of neuronal signaling, influencing the release of a wide array of neurotransmitters and impacting higher-order cognitive functions.[1] this compound has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the α7 nAChR over other nAChR subtypes and various other CNS receptors.[2][3] This selectivity profile suggests a potential for targeted therapeutic intervention with a reduced likelihood of off-target effects. This guide delves into the pharmacological profile of this compound, its impact on neurotransmitter dynamics, and the intracellular signaling cascades it initiates.

Pharmacological Profile of this compound

This compound's primary mechanism of action is its partial agonism at the α7 nAChR. Its high affinity and selectivity are central to its pharmacological effects.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. These studies are fundamental in establishing the selectivity profile of the compound.

Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference
Human α7 nAChR[³H]-MLAHEK293 cells expressing human α7 and RIC3 cDNAs1[2]
Rat α7 nAChR[³H]-MLARat hippocampal membranes1[2]
Human α4β2 nAChR[³H]-(S)-nicotineSH-EP1 cellular membranes2800
Rat α4β2 nAChR[³H]-(S)-nicotineRat cortical membranes2100

Ki: Inhibitory constant; [³H]-MLA: [³H]-Methyllycaconitine

Functional Activity

This compound is characterized as a potent partial agonist at the human α7 nAChR.

ReceptorAssay TypeEC50 (nM)Reference
Human α7 nAChRFunctional Assay17

EC50: Half-maximal effective concentration

Modulation of Neurotransmitter Systems

Activation of the α7 nAChR by this compound is understood to modulate the release of several key neurotransmitters implicated in cognition and neuropsychiatric disorders. The presynaptic localization of α7 nAChRs on various types of neurons allows for this widespread influence on neurochemical signaling.

While direct quantitative in vivo microdialysis data for this compound's effect on specific neurotransmitter release is not extensively available in the public domain, the known function of α7 nAChR agonists provides a strong basis for its expected modulatory effects.

Dopamine
Glutamate

Glutamate is the primary excitatory neurotransmitter in the CNS, and its regulation is vital for synaptic plasticity, learning, and memory. α7 nAChRs are located on presynaptic glutamatergic terminals, and their activation can enhance glutamate release. This mechanism is thought to be a key contributor to the pro-cognitive effects of α7 agonists.

GABA

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain, playing a critical role in maintaining neuronal excitability. The influence of α7 nAChR activation on GABAergic transmission is complex, with reports suggesting both direct and indirect modulatory effects that can vary by brain region and neuronal subtype.

Serotonin and Norepinephrine

The effects of this compound on the serotonergic and noradrenergic systems have not been extensively documented in publicly available literature. Further research is required to fully characterize the impact of selective α7 nAChR agonism on these neurotransmitter systems.

Signaling Pathways

The binding of this compound to the α7 nAChR initiates a cascade of intracellular signaling events. The high calcium permeability of the α7 nAChR is a key trigger for these downstream pathways.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade involved in cell survival, proliferation, and synaptic plasticity. Activation of α7 nAChRs has been shown to engage this pathway, which may underlie the neuroprotective effects attributed to these receptors.

PI3K_Akt_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuroprotection, Synaptic Plasticity) Akt->Downstream

This compound-induced PI3K/Akt signaling cascade.
ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another key signaling route implicated in neuronal plasticity and cognitive function. Studies with other α7 nAChR agonists have demonstrated the activation of this pathway, suggesting a similar mechanism for this compound.

ERK_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Upstream Upstream Kinases (e.g., Ras/Raf/MEK) Ca_influx->Upstream Activates ERK ERK (MAPK) Upstream->ERK Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Plasticity) ERK->Downstream

This compound-induced ERK/MAPK signaling cascade.

Experimental Protocols

The following sections provide generalized protocols for the key experimental techniques used to characterize the pharmacological and neurochemical effects of this compound.

Radioligand Binding Assay for α7 nAChR

This protocol outlines the methodology for determining the binding affinity of this compound for the α7 nAChR.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Homogenize tissue/cells (e.g., rat hippocampus or HEK293 cells expressing α7 nAChR) in appropriate buffer. prep2 Centrifuge homogenate to pellet membranes. prep1->prep2 prep3 Wash and resuspend membrane pellet in assay buffer. prep2->prep3 assay1 Incubate membrane preparation with a constant concentration of radioligand (e.g., [³H]-MLA) and varying concentrations of this compound. prep3->assay1 assay2 Incubate to allow binding to reach equilibrium. assay1->assay2 analysis1 Separate bound from free radioligand by rapid vacuum filtration. assay2->analysis1 analysis2 Quantify radioactivity of bound ligand using liquid scintillation counting. analysis1->analysis2 analysis3 Calculate Ki from IC₅₀ values using the Cheng-Prusoff equation. analysis2->analysis3

Workflow for α7 nAChR radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

In_Vivo_Microdialysis cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize animal (e.g., rat) and place in a stereotaxic frame. surg2 Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus). surg1->surg2 surg3 Allow for recovery from surgery. surg2->surg3 exp1 Insert microdialysis probe through the guide cannula. surg3->exp1 exp2 Perfuse probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate. exp1->exp2 exp3 Collect baseline dialysate samples. exp2->exp3 exp4 Administer this compound (e.g., systemically or via reverse dialysis). exp3->exp4 exp5 Collect post-administration dialysate samples. exp4->exp5 analysis1 Analyze neurotransmitter concentrations in dialysate samples using a sensitive analytical method (e.g., HPLC-ECD). exp5->analysis1 analysis2 Calculate the percentage change from baseline for each neurotransmitter. analysis1->analysis2

Workflow for in vivo microdialysis experiment.
Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording the electrophysiological responses of individual neurons to this compound application, allowing for the characterization of its effects on ion channel function and neuronal excitability.

Patch_Clamp cluster_prep Cell/Slice Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis prep1 Prepare acute brain slices containing the neurons of interest or use cultured neurons. prep2 Transfer slice/coverslip to a recording chamber on a microscope stage. prep1->prep2 prep3 Continuously perfuse with aCSF. prep2->prep3 rec2 Approach a target neuron and form a gigaohm seal between the pipette tip and the cell membrane. rec1 Pull a glass micropipette and fill with internal solution. rec1->rec2 rec3 Rupture the membrane patch to achieve the whole-cell configuration. rec2->rec3 rec4 Record baseline neuronal activity (voltage-clamp or current-clamp mode). rec3->rec4 rec5 Bath-apply this compound at known concentrations. rec4->rec5 rec6 Record changes in membrane currents or voltage. rec5->rec6 analysis1 Analyze recorded currents or voltage changes to determine the effect of This compound on neuronal excitability and synaptic transmission. rec6->analysis1

Workflow for whole-cell patch-clamp recording.

Conclusion

This compound is a highly selective α7 nAChR partial agonist with a well-defined in vitro pharmacological profile. Its mechanism of action, centered on the modulation of the α7 nAChR, positions it as a valuable tool for investigating the role of this receptor in CNS function and as a potential therapeutic for cognitive deficits. While its pro-dopaminergic and pro-glutamatergic effects are strongly suggested by the known function of α7 nAChRs, further in vivo microdialysis studies are needed to provide quantitative data on its neurotransmitter release profile. Similarly, a more detailed characterization of its impact on downstream signaling pathways such as PI3K/Akt and ERK in relevant neuronal populations will be crucial for a complete understanding of its molecular effects. This guide provides a foundational overview to support ongoing and future research into the complex neuropharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Bradanicline in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bradanicline (formerly TC-5619), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in preclinical rodent models of schizophrenia. The protocols detailed below are based on established methodologies and published findings, offering a framework for investigating the therapeutic potential of this compound in ameliorating the positive, negative, and cognitive symptoms associated with schizophrenia.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, social withdrawal, and cognitive deficits. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for schizophrenia, as its dysfunction is implicated in the pathophysiology of the disorder.[1][2][3] this compound is a potent and selective full agonist of the α7 nAChR.[4] Preclinical studies have demonstrated its efficacy in various rodent models that recapitulate aspects of schizophrenia, suggesting its potential as a novel therapeutic agent.[4]

Mechanism of Action

This compound exerts its effects by selectively binding to and activating α7 nAChRs. These receptors are ligand-gated ion channels highly expressed in brain regions crucial for cognitive function and emotional regulation, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of several neurotransmitters, including glutamate and GABA. In the context of schizophrenia, where glutamatergic and GABAergic signaling are dysregulated, the modulatory effects of this compound on these systems are thought to underlie its therapeutic potential.

Bradanicline_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx GABA_neuron GABAergic Interneuron Ca_influx->GABA_neuron Glutamate_neuron Glutamatergic Neuron Ca_influx->Glutamate_neuron GABA_release ↑ GABA Release GABA_neuron->GABA_release Glutamate_release ↑ Glutamate Release Glutamate_neuron->Glutamate_release Normalization Normalization of Neural Circuitry GABA_release->Normalization Glutamate_release->Normalization Amelioration Amelioration of Schizophrenia-like Symptoms Normalization->Amelioration

This compound's proposed mechanism of action.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rodent models of schizophrenia.

Table 1: Effect of this compound on Prepulse Inhibition (PPI) Deficits

Animal ModelInducing AgentThis compound Dose (mg/kg, s.c.)Outcome MeasureResultReference
RatApomorphine0.3% PPISignificantly reversed apomorphine-induced PPI deficits
th(tk-)/th(tk-) Transgenic Mouse-1% PPICorrected impaired PPI

Table 2: Effect of this compound on Negative Symptoms (Social Interaction)

Animal ModelThis compound Dose (mg/kg, s.c.)Outcome MeasureResultReference
th(tk-)/th(tk-) Transgenic Mouse1Social BehaviorCorrected impaired social behavior

Table 3: Effect of this compound on Cognitive Function (Novel Object Recognition)

Animal ModelThis compound Dose (mg/kg, s.c.)Outcome MeasureResultReference
Rat0.03 - 1Discrimination IndexLong-lasting enhancement of memory over a wide dose range

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing and conducting their own studies.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This test assesses sensorimotor gating, a process that is deficient in schizophrenia patients.

Experimental Workflow:

PPI_Workflow Start Start Acclimation Acclimation to Startle Chamber Start->Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin PPI_Test PPI Testing Session (Prepulse + Pulse Trials) Drug_Admin->PPI_Test Data_Analysis Data Analysis: Calculate %PPI PPI_Test->Data_Analysis End End Data_Analysis->End

Workflow for the Prepulse Inhibition experiment.

Protocol:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Procedure:

    • Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.

    • Drug Administration: Administer this compound (subcutaneously) or vehicle control at the desired time point before testing.

    • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 70-85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • Percent prepulse inhibition (%PPI) is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Social Interaction Test

This test evaluates social withdrawal, a core negative symptom of schizophrenia.

Experimental Workflow:

Social_Interaction_Workflow Start Start Habituation Habituation to Test Arena Start->Habituation Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Interaction_Test Social Interaction Session (Paired with unfamiliar conspecific) Drug_Admin->Interaction_Test Data_Analysis Data Analysis: Time spent in social interaction Interaction_Test->Data_Analysis End End Data_Analysis->End

Workflow for the Social Interaction Test.

Protocol:

  • Animals: Adult male mice (e.g., th(tk-)/th(tk-) transgenic mice or pharmacologically induced models).

  • Apparatus: A novel, open-field arena.

  • Procedure:

    • Habituation: Individually habituate each mouse to the test arena for a set period (e.g., 10 minutes) on the day before testing.

    • Drug Administration: Administer this compound (subcutaneously) or vehicle control.

    • Test Session: Place the test mouse in the arena with an unfamiliar, weight- and age-matched conspecific for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Videotape the session and score the duration of active social behaviors, such as sniffing, following, and grooming.

    • Compare the total time spent in social interaction between treatment groups.

Novel Object Recognition (NOR) Test

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Experimental Workflow:

NOR_Workflow Start Start Habituation Habituation to Empty Arena Start->Habituation Familiarization Familiarization Phase: Two identical objects Habituation->Familiarization ITI Inter-Trial Interval (e.g., 1-24h) Familiarization->ITI Test Test Phase: One familiar, one novel object ITI->Test Data_Analysis Data Analysis: Discrimination Index Test->Data_Analysis End End Data_Analysis->End

Workflow for the Novel Object Recognition Test.

Protocol:

  • Animals: Adult male rats or mice.

  • Apparatus: An open-field arena and a set of distinct objects that the animals cannot displace.

  • Procedure:

    • Habituation: Allow each animal to explore the empty arena for a few minutes on the day before the test.

    • Familiarization Phase (T1): Place the animal in the arena containing two identical objects and allow it to explore for a set time (e.g., 3-5 minutes). This compound or vehicle can be administered before this phase.

    • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

    • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set time (e.g., 3-5 minutes).

  • Data Analysis:

    • Measure the time spent exploring each object in the test phase.

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound has demonstrated promising efficacy in rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia. The protocols outlined in these application notes provide a foundation for further investigation into its therapeutic potential. Researchers are encouraged to adapt these methodologies to their specific experimental questions while maintaining rigorous scientific standards.

References

Application Notes and Protocols: Bradanicline in Preclinical Cognitive Deficit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions integral to learning, memory, and attention, such as the hippocampus and frontal cortex.[2] Disruption of α7 nAChR activity has been implicated in the pathophysiology of neuropsychiatric conditions like Alzheimer's disease and schizophrenia.[2] this compound exhibits over a thousand-fold greater affinity for the α7 subtype compared to the α4β2 receptor subtype, indicating high selectivity and a reduced potential for peripheral side effects.[1]

These application notes provide detailed protocols for administering this compound and evaluating its efficacy in established preclinical models of cognitive dysfunction. The methodologies described are designed to guide researchers in conducting robust and reproducible studies to assess the therapeutic potential of this compound for cognitive disorders.

Mechanism of Action and Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound triggers a cascade of intracellular events crucial for neuronal function and survival. As a ligand-gated ion channel, its activation leads to a rapid influx of calcium (Ca2+).[3] This increase in intracellular Ca2+ acts as a second messenger, initiating downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating synaptic plasticity, which is the molecular basis for learning and memory. The PI3K/Akt pathway, in particular, is also associated with promoting neuronal survival and exerting neuroprotective effects against toxic insults.

Bradanicline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Neuronal Effects a7nAChR α7 nAChR Ca_Influx Ca²+ Influx a7nAChR->Ca_Influx Opens Channel PI3K PI3K Ca_Influx->PI3K Activates ERK ERK Ca_Influx->ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement This compound This compound This compound->a7nAChR Binds & Activates

This compound activates α7 nAChR, leading to cognitive enhancement.

Preclinical Models of Cognitive Deficit & Experimental Workflow

To assess the pro-cognitive effects of this compound, pharmacological and age-related models of cognitive impairment are commonly employed in rodents.

  • Scopolamine-Induced Amnesia: Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits, particularly in learning and memory. This model is widely used to mimic the cholinergic dysfunction observed in conditions like Alzheimer's disease and to screen for compounds with potential to reverse these impairments. Administration of scopolamine has been shown to reliably produce deficits in tasks such as the Morris water maze and passive avoidance tests.

  • Age-Related Cognitive Decline: Aged rodents naturally exhibit cognitive decline, providing a translational model to study the effects of compounds on age-associated memory impairment. This model is valuable for assessing the long-term therapeutic potential of agents like this compound.

A typical experimental workflow involves acclimatizing the animals, inducing a cognitive deficit, administering the test compound (this compound), and subsequently evaluating cognitive performance using behavioral assays.

Experimental_Workflow start Start acclimation 1. Animal Acclimation (7 days) start->acclimation induction 2. Cognitive Deficit Induction (e.g., Scopolamine or Aging) acclimation->induction administration 3. This compound Administration (e.g., 30 min pre-test) induction->administration testing 4. Behavioral Testing (MWM or NOR) administration->testing analysis 5. Data Collection & Analysis testing->analysis end End analysis->end

A generalized workflow for preclinical cognitive testing.

Experimental Protocols

Protocol 3.1: this compound Formulation and Administration

This protocol details the preparation and administration of this compound for preclinical rodent studies.

Materials:

  • This compound (TC-5619) powder

  • Vehicle (e.g., sterile 0.9% saline or distilled water)

  • Vortex mixer

  • Sonicator (optional)

  • Administration supplies (oral gavage needles or injection syringes/needles)

  • Analytical balance

Procedure:

  • Determine Dosage: this compound has demonstrated efficacy in animal models at doses between 0.1-1 mg/kg. A dose-response study is recommended to determine the optimal dose for a specific model.

  • Calculate Required Amount: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder accurately.

    • Dissolve the powder in a known volume of the chosen vehicle to create a stock solution. For example, to achieve a dosing volume of 10 ml/kg, a 1 mg/kg dose requires a 0.1 mg/ml solution.

    • Vortex the solution thoroughly to ensure complete dissolution. A brief sonication may be used if solubility is an issue.

  • Route of Administration:

    • Oral Gavage (PO): This is a common route for ensuring precise dosing. Use an appropriately sized, soft-tipped gavage needle. The maximum volume is typically 1-2 ml for a rat.

    • Intraperitoneal (IP) Injection: A common parenteral route. Use a 23-25 gauge needle. Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Subcutaneous (SC) Injection: Inject into a loose fold of skin, typically between the shoulder blades.

  • Timing of Administration: Administer this compound 20-30 minutes prior to behavioral testing to allow for sufficient absorption and distribution to the central nervous system.

  • Control Groups: Always include a vehicle-treated control group that receives the same volume and route of administration as the drug-treated groups.

Protocol 3.2: Scopolamine-Induced Amnesia Model

Materials:

  • Scopolamine hydrobromide

  • Sterile 0.9% saline

  • This compound solution (from Protocol 3.1)

  • Vehicle solution

  • Syringes and needles for injection

Procedure:

  • Animal Groups: Divide animals into at least four groups:

    • Group 1: Vehicle + Vehicle (Control)

    • Group 2: Vehicle + Scopolamine (Amnesia model)

    • Group 3: Positive Control (e.g., Donepezil) + Scopolamine

    • Group 4: this compound + Scopolamine

  • Drug Administration Schedule:

    • Administer this compound (or its vehicle/positive control) via the chosen route (e.g., PO, IP).

    • After approximately 30-40 minutes, administer scopolamine (e.g., 1 mg/kg, IP) or its vehicle (saline).

  • Behavioral Testing: 20-30 minutes after the scopolamine injection, begin the behavioral assay (e.g., MWM or NOR test). This timing ensures that testing occurs during the peak amnestic effect of scopolamine.

Protocol 3.3: Morris Water Maze (MWM) Assay

The MWM test assesses hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular pool (1.5-2.0 m diameter) filled with water (23-25°C) made opaque with non-toxic paint.

  • A submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.

  • Prominent, stationary distal cues placed around the room.

  • An automated video tracking system.

Procedure:

  • Habituation (Optional): Allow animals to swim freely for 60 seconds without the platform on the day before training begins.

  • Acquisition Phase (Spatial Learning - 4-5 days):

    • Conduct 4 trials per animal per day.

    • For each trial, gently place the animal into the water at one of four quasi-random starting positions (N, S, E, W), facing the pool wall.

    • Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the time limit, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to observe the distal cues.

    • The platform remains in the same location (target quadrant) for all acquisition trials.

  • Probe Trial (Spatial Memory - 24h after last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel start position.

    • Allow the animal to swim for 60 seconds, recording its swim path.

    • Key measures include the time spent in the target quadrant and the number of times the animal crosses the former platform location.

Protocol 3.4: Novel Object Recognition (NOR) Assay

The NOR test is used to evaluate recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., Set A, Set B) that are distinct in shape, color, and texture but cannot be easily climbed or moved by the animal.

  • A video recording system.

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.

  • Familiarization/Training Trial (T1 - Day 2):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Exploration is defined as the animal's nose being directed toward the object at a distance of ≤2 cm.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Test Trial (T2 - Day 2):

    • Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and record its exploration of both the familiar (A) and novel (B) objects for 5 minutes.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula:

    • DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Morris Water Maze

Treatment GroupDose (mg/kg)Escape Latency (s) Day 4Path Length (m) Day 4Time in Target Quadrant (%) Probe TrialPlatform Crossings Probe Trial
Vehicle + VehicleN/A25.5 ± 3.18.2 ± 1.145.2 ± 4.54.1 ± 0.8
Vehicle + Scopolamine1.055.8 ± 4.215.7 ± 2.024.1 ± 3.31.2 ± 0.5
This compound + Scopolamine0.340.1 ± 3.9#11.5 ± 1.5#35.8 ± 4.0#3.0 ± 0.7#
This compound + Scopolamine1.030.2 ± 3.5#9.1 ± 1.3#41.5 ± 4.2#3.8 ± 0.6#
Data presented as Mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. Scopolamine.

Interpretation: A significant increase in escape latency and path length, coupled with a decrease in time spent in the target quadrant during the probe trial, indicates cognitive impairment in the scopolamine group. A reversal of these deficits by this compound demonstrates its efficacy.

Table 2: Example Data Summary for Novel Object Recognition

Treatment GroupDose (mg/kg)Total Exploration Time (s)Discrimination Index (DI)
Vehicle + VehicleN/A45.3 ± 5.50.48 ± 0.07
Vehicle + Scopolamine1.042.1 ± 6.10.05 ± 0.04*
This compound + Scopolamine0.346.8 ± 5.80.25 ± 0.06#
This compound + Scopolamine1.044.0 ± 4.90.41 ± 0.08#
Data presented as Mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. Scopolamine.

Interpretation: A Discrimination Index close to zero in the scopolamine group indicates a failure to distinguish between the novel and familiar objects (amnesia). A significantly positive DI in the this compound-treated groups signifies the reversal of this memory deficit.

References

Application Notes and Protocols for Clinical Trial Design: Bradanicline in Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Bradanicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in the treatment of chronic cough. The following sections detail the scientific rationale, preclinical data, and a hypothetical Phase 2 clinical trial protocol, including methodologies for key experiments and data presentation. Although the actual Phase 2 trial for this compound did not demonstrate efficacy, this document serves as a valuable resource for designing future trials in this therapeutic area.

Scientific Rationale

Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. This compound, as a selective α7 nAChR agonist, was investigated for its potential antitussive effects. The proposed mechanism of action centers on the modulation of neuronal signaling in the cough reflex pathway. Activation of α7 nAChRs in the central nervous system is thought to enhance the activity of inhibitory GABAergic interneurons in the brainstem, thereby suppressing the cough reflex.[1]

Signaling Pathway of this compound in Cough Suppression

The binding of this compound to the α7 nicotinic acetylcholine receptor is hypothesized to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. This is thought to occur through the potentiation of inhibitory neurotransmission in the brainstem.

Bradanicline_Signaling_Pathway This compound This compound alpha7_nAChR α7 Nicotinic Acetylcholine Receptor This compound->alpha7_nAChR Binds to and Activates GABAergic_Interneuron GABAergic Interneuron (Brainstem) alpha7_nAChR->GABAergic_Interneuron Activates GABA_Release Increased GABA Release GABAergic_Interneuron->GABA_Release Leads to Cough_Reflex_Suppression Cough Reflex Suppression GABA_Release->Cough_Reflex_Suppression Results in

This compound's proposed mechanism of action in cough suppression.

Preclinical Evidence

The investigation of this compound for chronic cough was supported by preclinical studies in animal models. These studies demonstrated the potential of α7 nAChR agonists to reduce cough frequency.

Summary of Preclinical Data in Guinea Pig Model

Preclinical evaluation of this compound (formerly ATA-101) in a guinea pig model of induced cough provided the foundational evidence for its clinical development. The study showed a dose-dependent reduction in cough frequency, supporting the hypothesis that α7 nAChR activation has an antitussive effect.[2]

CompoundDoseTussive AgentRoute of Administration% Cough Inhibition (approx.)
This compound (ATA-101)LowCitric AcidOralNot Specified
This compound (ATA-101)HighCitric AcidOralDose-related suppression

Clinical Trial Protocol: Phase 2 Study (Based on NCT03622216)

This section outlines a detailed protocol for a Phase 2 clinical trial investigating the efficacy and safety of this compound in adults with refractory chronic cough. This protocol is based on the design of the NCT03622216 study.

Study Design

A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.[1][3]

Patient Population

Adults aged 18-80 years with a diagnosis of refractory chronic cough for at least one year.

Key Inclusion and Exclusion Criteria
Inclusion CriteriaExclusion Criteria
Diagnosis of refractory chronic cough or unexplained cough for at least one year.[3]Current smoker or has given up smoking within the past 12 months.
Chest radiograph or CT scan within the last year showing no abnormality contributing to the cough.Current use of an ACE-inhibitor or requirement for one during the study.
Able to provide written informed consent.Respiratory tract infection within 4 weeks of baseline.
Women of child-bearing potential must use two forms of acceptable birth control.History of cystic fibrosis or malignancy within the last 5 years.
Male subjects and their partners of child-bearing potential must use two methods of acceptable birth control.Active hepatitis or HIV infection.
Positive test for any drug of abuse.
Experimental Workflow

The study would follow a crossover design with two treatment periods separated by a washout period.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_period1 Treatment Period 1 (3 weeks) cluster_washout Washout Period (14 days) cluster_period2 Treatment Period 2 (3 weeks) cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization GroupA Group A: This compound (Escalating Doses) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Washout Washout GroupA->Washout GroupB->Washout CrossoverA Group A: Placebo Washout->CrossoverA CrossoverB Group B: This compound (Escalating Doses) Washout->CrossoverB FollowUp 14-day Follow-up CrossoverA->FollowUp CrossoverB->FollowUp

Clinical trial workflow for the this compound study.
Dosing Regimen

Patients would receive daily escalating doses of this compound or a matching placebo for three weeks. The specific dose escalation schedule would need to be defined based on Phase 1 safety and tolerability data.

Efficacy and Safety Assessments

Primary Endpoint:

  • Change from baseline in 24-hour cough frequency, objectively measured using a validated cough monitoring system (e.g., VitaloJAK).

Secondary Endpoints:

  • Patient-reported outcomes (PROs) to assess cough severity and quality of life. Commonly used instruments include:

    • Leicester Cough Questionnaire (LCQ)

    • Visual Analogue Scale (VAS) for cough severity

  • Safety and tolerability assessed through adverse event monitoring, physical examinations, vital signs, and clinical laboratory tests.

Protocol for Objective Cough Frequency Monitoring (VitaloJAK System)

The VitaloJAK system is a validated, ambulatory device for objective cough monitoring.

Materials:

  • VitaloJAK recording device

  • Microphone and chest sensor

  • Adhesive patches

  • Data card

  • Pouch for the device

Procedure:

  • Patient Preparation: Ensure the patient's chest area is clean, dry, and free from excessive hair.

  • Sensor Placement: Attach a new chest sensor to the patient's chest as per the manufacturer's instructions. A new air microphone should also be used for each recording.

  • Device Setup:

    • Insert a new battery pack for each 24-hour recording.

    • Insert the data card into the device.

    • Connect the microphone and chest sensor cable to the device.

    • Power on the device and ensure the date and time are correct.

  • Recording Initiation: Start the 24-hour recording period. The patient should be instructed to continue their normal daily activities.

  • Device Wearing: The device can be worn in the supplied pouch. For overnight recording, the device can be placed on a bedside table.

  • Recording Completion: After 24 hours, the device will automatically stop recording.

  • Data Retrieval: Power down the device, disconnect the sensors, and remove the data card.

  • Data Analysis: The audio files are uploaded to a central server where they are processed using a validated algorithm to identify and count coughs. The analysis is typically performed by trained technicians.

Data Presentation

All quantitative data from the clinical trial should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics
CharacteristicThis compound (N=...)Placebo (N=...)Total (N=...)
Age (years), mean (SD)
Sex, n (%)
Male
Female
Duration of Cough (years), mean (SD)
Baseline 24-hour Cough Frequency, mean (SD)
Baseline LCQ Score, mean (SD)
Baseline VAS Score (mm), mean (SD)
Table 2: Efficacy Outcomes
OutcomeThis compoundPlaceboDifference (95% CI)p-value
Primary Endpoint
Change from Baseline in 24-hour Cough Frequency, mean (SD)
Secondary Endpoints
Change from Baseline in LCQ Total Score, mean (SD)
Change from Baseline in VAS Score (mm), mean (SD)
Table 3: Summary of Adverse Events
Adverse EventThis compound (N=...) n (%)Placebo (N=...) n (%)
Any Adverse Event
Nausea
Dizziness
Headache
Somnolence
List other common AEs

Conclusion

While the Phase 2 clinical trial of this compound for chronic cough did not meet its primary endpoint, the design and methodologies employed provide a valuable framework for future research in this area. The detailed protocol outlined in these application notes, including the use of objective cough monitoring and validated patient-reported outcomes, represents a robust approach to evaluating novel antitussive therapies. Future studies may explore alternative dosing regimens, different patient populations, or combination therapies to unlock the potential of targeting the α7 nicotinic acetylcholine receptor for the treatment of chronic cough.

References

Application Notes and Protocols for Measuring Bradanicline Efficacy in Refractory Chronic Cough Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of Bradanicline, a selective α7 neuronal nicotinic receptor (NNR) agonist, in clinical studies of refractory chronic cough. The protocols are based on methodologies employed in clinical trials and preclinical assessments of this compound and similar antitussive agents.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective agonist for the α7 subtype of neuronal nicotinic receptors (NNRs). Its potential as an antitussive agent stems from its ability to modulate neurotransmitter levels in the central nervous system. The proposed mechanism of action for cough suppression involves the activation of α7 NNRs on GABAergic interneurons within the brainstem. This activation is thought to enhance inhibitory signaling to the cough control network, thereby reducing cough reflex sensitivity and frequency. Preclinical studies in guinea pigs have shown that selective α7 nAChR agonists, including a compound formerly known as ATA-101 (this compound), can dose-dependently inhibit coughing evoked by irritants like citric acid and bradykinin.[1][2]

Proposed Signaling Pathway for this compound's Antitussive Effect

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its antitussive effects.

Bradanicline_Pathway This compound This compound a7NNR α7 Nicotinic Receptor (on GABAergic Interneuron) This compound->a7NNR Binds & Activates GABA_Interneuron GABAergic Interneuron a7NNR->GABA_Interneuron Depolarizes GABA_Release Increased GABA Release GABA_Interneuron->GABA_Release Cough_Network Cough Pattern Generator GABA_Release->Cough_Network Inhibits Cough_Suppression Cough Suppression Cough_Network->Cough_Suppression Leads to

This compound's proposed antitussive signaling pathway.

Clinical Trial Design for Efficacy Measurement

The efficacy of this compound in refractory chronic cough has been evaluated in Phase 2 clinical trials. A robust study design is crucial for accurately assessing its therapeutic potential. The following is a representative protocol based on the design of the NCT03622216 clinical trial.[3]

Study Design: Randomized, Double-Blind, Placebo-Controlled, Crossover

This design minimizes bias and allows for intra-patient comparison of treatment effects.

  • Randomization : Patients are randomly assigned to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

  • Double-Blind : Neither the participants nor the investigators know which treatment is being administered during each period.

  • Placebo Control : A placebo identical in appearance to this compound is used as a comparator.

  • Crossover : After the first treatment period and a washout phase, patients are switched to the alternate treatment.

Experimental Workflow

The diagram below outlines the typical workflow for a patient participating in the clinical trial.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization GroupA Group A: This compound First Randomization->GroupA GroupB Group B: Placebo First Randomization->GroupB Treatment1_A Treatment Period 1 (3 weeks) This compound Dose Escalation GroupA->Treatment1_A Treatment1_B Treatment Period 1 (3 weeks) Placebo GroupB->Treatment1_B Washout_A Washout Period (2 weeks) Treatment1_A->Washout_A Washout_B Washout Period (2 weeks) Treatment1_B->Washout_B Crossover_A Crossover to Placebo Washout_A->Crossover_A Crossover_B Crossover to this compound Washout_B->Crossover_B Treatment2_A Treatment Period 2 (3 weeks) Placebo Crossover_A->Treatment2_A Treatment2_B Treatment Period 2 (3 weeks) This compound Dose Escalation Crossover_B->Treatment2_B FollowUp Follow-Up Assessment (2 weeks) Treatment2_A->FollowUp Treatment2_B->FollowUp

Patient workflow in a crossover clinical trial design.

Efficacy Endpoints and Measurement Protocols

A combination of objective and subjective measures should be used to provide a comprehensive assessment of this compound's efficacy.

Primary Endpoint: Objective Cough Frequency

The primary endpoint is typically the change in awake cough frequency from baseline.

Protocol for Measuring Objective Cough Frequency using VitaloJAK®

The VitaloJAK® is a validated, FDA-cleared, and CE-marked ambulatory cough monitor.[4][5]

  • Device Preparation :

    • For each 24-hour recording session, use a new, fully charged battery pack.

    • Use a new air microphone and chest sensor for each participant.

    • Ensure the SD card is properly inserted and has sufficient storage.

  • Participant Setup :

    • Prepare the participant's chest area by ensuring it is clean, dry, and free from excess hair.

    • Attach the chest sensor firmly to the chest as per the manufacturer's instructions.

    • Clip the audio microphone to the participant's lapel or collar.

    • Secure any excess cabling to prevent snagging or hazard.

    • Place the VitaloJAK® device in a pouch worn by the participant.

  • Data Recording :

    • Initiate a 24-hour recording period.

    • Instruct the participant to go about their daily activities as usual.

    • For overnight recording, the microphone can be clipped to nightclothes or a pillowcase.

  • Data Analysis :

    • After 24 hours, retrieve the device and upload the audio data to a central data management system.

    • A semi-automated analysis is performed, where a validated algorithm removes non-cough sounds to compress the audio file.

    • Trained analysts then review the compressed file to identify and count every cough.

    • The primary outcome is calculated as the average hourly cough count during waking hours.

Secondary Endpoints: Patient-Reported Outcomes (PROs)

PROs are crucial for understanding the patient's perception of cough severity and its impact on their quality of life.

Protocol for Administering the Leicester Cough Questionnaire (LCQ)

The LCQ is a validated 19-item questionnaire that assesses the impact of chronic cough on quality of life across three domains: physical, psychological, and social.

  • Administration :

    • The self-administered questionnaire should be completed by the participant at baseline and at the end of each treatment period.

    • The recall period for the questions is the "previous two weeks".

  • Scoring :

    • Each of the 19 items is scored on a 7-point Likert scale, where a lower score indicates a greater negative impact of the cough.

    • The total score ranges from 3 to 21, calculated by summing the three domain scores.

    • A higher score reflects a better quality of life.

    • A change of 1.3 points in the total score is considered the minimal clinically important difference.

Protocol for Administering the Cough Severity Diary (CSD)

The CSD is a 7-item daily diary designed to capture the patient's perception of cough frequency, intensity, and disruption.

  • Administration :

    • Participants complete the diary daily, before bedtime.

    • The recall period is "today".

  • Scoring :

    • Each of the seven items is rated on an 11-point numeric rating scale (0-10).

    • The diary includes three items for frequency, two for intensity, and two for disruption.

    • Scores can be analyzed for each domain or as a total score.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment and placebo groups.

Preclinical Efficacy Data

The following table presents representative data from preclinical studies on the antitussive effects of α7 nAChR agonists in guinea pigs.

Treatment GroupDose (mg/kg)NCumulative Coughs (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle (Saline)-2628 ± 3-
Nicotine10812 ± 357%
ATA-101 (this compound)305-814 ± 250%
PHA 543613 (α7 Agonist)305-816 ± 243%
AZD 1446 (α4β2 Agonist)101220 ± 329% (Not significant)
Data adapted from preclinical studies in guinea pigs with citric acid-evoked cough.
Clinical Efficacy Data (Hypothetical based on reported outcomes)

While the Phase 2 trial of this compound showed no significant reduction in cough frequency, the following table illustrates how such data would be presented.

Efficacy EndpointThis compound GroupPlacebo Groupp-value
Awake Cough Frequency (coughs/hour)
Baseline (Mean ± SD)36.4 ± 29.336.4 ± 29.3-
Change from Baseline (Mean ± SD)-1.5 ± 10.2-0.8 ± 9.5>0.05
Leicester Cough Questionnaire (LCQ) Total Score
Baseline (Mean ± SD)11.5 ± 3.111.8 ± 2.9-
Change from Baseline (Mean ± SD)+1.1 ± 2.5+0.9 ± 2.7>0.05
Cough Severity Diary (CSD) Total Score
Baseline (Mean ± SD)6.2 ± 1.56.1 ± 1.6-
Change from Baseline (Mean ± SD)-0.5 ± 1.2-0.4 ± 1.3>0.05
This table is illustrative, reflecting the reported outcome that this compound did not demonstrate a meaningful difference from placebo.

Conclusion

Measuring the efficacy of this compound in refractory chronic cough requires a multifaceted approach, combining objective, technology-driven cough frequency counting with validated, patient-reported outcome measures. The protocols outlined in these application notes provide a framework for conducting rigorous clinical trials to assess the therapeutic potential of this compound and other novel antitussive agents. While clinical trials to date have not shown a significant effect of this compound on cough frequency, the methodologies employed are the current standard for cough research and are essential for the development of new therapies for this significant unmet medical need.

References

Application of Bradanicline in Neuroinflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (also known as TC-5619) is a potent and highly selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR)[1][2][3]. The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, a physiological mechanism that modulates the inflammatory response in the central nervous system (CNS) and periphery. Activation of α7 nAChRs on immune cells, including microglia and astrocytes, has been shown to suppress the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for a variety of neuroinflammatory and neurodegenerative diseases. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action in Neuroinflammation

This compound exerts its anti-inflammatory effects primarily through the activation of the α7 nAChR on glial cells. This activation initiates a downstream signaling cascade that ultimately inhibits the production and release of key pro-inflammatory mediators.

Key Signaling Pathways:
  • JAK2/STAT3 Pathway: Activation of the α7 nAChR can lead to the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 can translocate to the nucleus and suppress the transcription of genes encoding pro-inflammatory cytokines.

  • NF-κB Pathway Inhibition: The cholinergic anti-inflammatory pathway is known to inhibit the nuclear translocation of the transcription factor NF-κB. NF-κB is a master regulator of the inflammatory response, and its inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Data Presentation

CompoundReceptorAffinity (Ki)Reference
This compound (TC-5619)α7 nAChR1 nM[1]

Further dose-response studies are required to determine the precise IC50 values for cytokine inhibition in relevant cell-based assays.

Mandatory Visualizations

Signaling Pathway of this compound in Neuroinflammation

Bradanicline_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activates NFkB_pathway NF-κB Pathway a7nAChR->NFkB_pathway Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pSTAT3->Pro_inflammatory_Cytokines Nucleus Nucleus pSTAT3->Nucleus Translocates to NFkB_pathway->Pro_inflammatory_Cytokines Promotes transcription of Inhibition Inhibition

Caption: this compound's anti-inflammatory signaling cascade.

Experimental Workflow for In Vitro Microglia Activation Assay

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Microglia Culture Microglia (e.g., BV-2 or Primary) Seed_Cells Seed cells in 96-well plates Culture_Microglia->Seed_Cells Pretreat_this compound Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat_this compound Induce_Inflammation Induce Inflammation (e.g., LPS) Pretreat_this compound->Induce_Inflammation Collect_Supernatant Collect Supernatant Induce_Inflammation->Collect_Supernatant Cell_Viability Assess Cell Viability (MTT Assay) Induce_Inflammation->Cell_Viability Measure_Cytokines Measure Cytokines (ELISA for TNF-α, IL-6, IL-1β) Collect_Supernatant->Measure_Cytokines

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo LPS-Induced Neuroinflammation Model

In_Vivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_induction Induction of Neuroinflammation cluster_sampling Sample Collection & Analysis Acclimatize_Mice Acclimatize Mice Administer_this compound Administer this compound (e.g., i.p. injection) Acclimatize_Mice->Administer_this compound Administer_LPS Administer LPS (i.p. injection) Administer_this compound->Administer_LPS Collect_Tissues Collect Brain Tissue & Serum Administer_LPS->Collect_Tissues Cytokine_Analysis Cytokine Analysis (ELISA, RT-PCR) Collect_Tissues->Cytokine_Analysis IHC_Analysis Immunohistochemistry (Iba1, GFAP) Collect_Tissues->IHC_Analysis

References

Bradanicline: A Potent and Selective Pharmacological Tool for Interrogating α7 Nicotinic Acetylcholine Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bradanicline (TC-5619) is a synthetic organic compound that acts as a potent and highly selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its remarkable selectivity for the α7 subtype over other nAChR subtypes, such as the α4β2 receptor, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of α7 nAChRs in the central nervous system (CNS) and periphery.[3][4][5] The α7 nAChR is a ligand-gated ion channel with high calcium permeability and is implicated in a variety of cognitive functions, inflammatory processes, and neuroprotection. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms.

Pharmacological Profile of this compound

This compound exhibits high affinity for the human α7 nAChR, with a reported inhibition constant (Ki) of approximately 1.0 to 1.4 nM. In functional assays, it demonstrates potent agonistic activity, with an effective concentration (EC50) of 17 nM for the human α7 nAChR. A key advantage of this compound is its exceptional selectivity. It displays a more than 1000-fold greater affinity for the α7 nAChR compared to the α4β2 nAChR (Ki of approximately 2800 nM). Furthermore, it shows minimal to no activity at other nAChR subtypes, including muscle and ganglionic types, as well as other neurotransmitter receptors like the 5-HT3 receptor (IC50 > 10 µM). This high selectivity minimizes off-target effects, allowing for a more precise investigation of α7 nAChR-mediated processes.

Table 1: Quantitative Pharmacological Data for this compound
ParameterReceptor SubtypeSpeciesValueReference
Binding Affinity (Ki) α7 nAChRHuman1.0 - 1.4 nM
α4β2 nAChRHuman2800 nM
Potency (EC50) α7 nAChRHuman17 nM
α7 nAChR (in Xenopus oocytes)Human33 nM
Functional Activity 5-HT3 ReceptorHumanIC50 > 10 µM

Signaling Pathways Modulated by α7 nAChR Activation

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are crucial for the diverse cellular responses mediated by this receptor.

alpha7_signaling This compound This compound alpha7 α7 nAChR This compound->alpha7 binds to Ca_influx Ca²⁺ Influx alpha7->Ca_influx activates JAK2 JAK2 alpha7->JAK2 PI3K PI3K Ca_influx->PI3K ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Response STAT3->Anti_inflammatory Cognitive_Function Modulation of Cognitive Function ERK_MAPK->Cognitive_Function binding_assay_workflow start Start prep Prepare Membranes (e.g., from cells expressing α7 nAChR) start->prep incubate Incubate Membranes with [³H]-MLA and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Bradanicline Formulation and Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bradanicline formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility and formulation challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 25 mg/mL (69.17 mM).[1][2] Its predicted aqueous solubility is low, at 0.0559 mg/mL.[3][4]

Q2: My this compound formulation is showing precipitation. What are the common causes and solutions?

Precipitation in this compound formulations, especially when transitioning from a DMSO stock to an aqueous buffer or a complex vehicle, is a common issue stemming from its low aqueous solubility.

  • "Crashing out" upon dilution: This occurs when the concentration of this compound exceeds its solubility limit in the final solvent system. To address this, consider lowering the final concentration, increasing the proportion of co-solvents, or using a different formulation vehicle.

  • Temperature effects: Solubility can be temperature-dependent. Ensure all components are at a consistent temperature during preparation. If precipitation occurs upon cooling, gentle warming may redissolve the compound. However, be cautious of potential degradation at elevated temperatures.

  • pH sensitivity: The solubility of this compound, which has a basic pKa of 7.44, can be influenced by the pH of the formulation.[3] Adjusting the pH of the aqueous component may improve solubility.

  • Incompatibility of components: Interactions between this compound and other excipients in the formulation can lead to precipitation. A systematic evaluation of excipient compatibility is recommended.

Q3: The viscosity of my formulation containing PEG300 is too high to handle. What can I do?

Polyethylene glycol 300 (PEG300) is a viscous liquid that can be challenging to pipette accurately.

  • Gentle warming: Warming the PEG300 solution can significantly reduce its viscosity, making it easier to handle. A water bath set to 30-40°C is generally sufficient.

  • Use of positive displacement pipettes: For highly viscous liquids, positive displacement pipettes provide more accurate and reproducible dispensing compared to standard air displacement pipettes.

  • Dilution: If the protocol allows, consider preparing a less concentrated stock of PEG300 to reduce viscosity.

Troubleshooting Guides

Issue 1: Precipitation Observed During Preparation of In Vivo Formulation 1

Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Symptom Possible Cause Troubleshooting Step
Precipitate forms immediately upon adding DMSO stock to PEG300. Incomplete initial dissolution in DMSO.Ensure this compound is fully dissolved in DMSO before proceeding. Gentle warming or sonication may be necessary.
Precipitate forms after adding Tween 80. Insufficient mixing.Ensure thorough mixing after the addition of Tween 80 before adding the saline.
Precipitate forms upon addition of saline. Exceeding solubility limit in the final aqueous mixture.Add the saline dropwise while continuously vortexing to ensure gradual dilution. Consider preparing a more dilute final formulation.
Solution becomes cloudy over time at room temperature. Temperature-dependent solubility.Prepare the formulation fresh before each experiment. If storage is necessary, evaluate the stability at different temperatures.
Issue 2: Inconsistent Results in Cellular Assays
Symptom Possible Cause Troubleshooting Step
Lower than expected potency or variable results. Precipitation of this compound in the cell culture medium.Visually inspect the wells for any precipitate. Reduce the final concentration of this compound in the assay. Decrease the percentage of DMSO in the final well (typically ≤0.5%).
Cell toxicity observed. High concentration of DMSO or other vehicle components.Prepare a vehicle control (medium with the same concentration of solvents) to assess baseline toxicity.

Data Presentation

Table 1: this compound Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃N₃O₂
Molecular Weight361.44 g/mol
Predicted Water Solubility0.0559 mg/mL
LogP2.74
pKa (Strongest Basic)7.44

Table 2: this compound Solubility in Different Solvents/Formulations

Solvent/FormulationSolubilitySource
DMSO25 mg/mL (69.17 mM)
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (6.92 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.92 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.92 mM)

Experimental Protocols

Protocol 1: Preparation of In Vivo Formulation (Co-solvent based)

This protocol is adapted from publicly available formulation data.

Materials:

  • This compound powder

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication or gentle warming (to 30-40°C) may be used to aid dissolution.

  • In a separate sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly by vortexing until a clear, homogenous solution is formed.

  • Add 0.5 volumes of Tween 80 to the mixture and vortex until fully incorporated.

  • Slowly add 4.5 volumes of saline to the mixture, vortexing continuously, to reach the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Kinetic Solubility Assessment

This is a general protocol for determining the kinetic solubility of a compound like this compound.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

  • Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final concentration and a final DMSO concentration of 1%.

  • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • After incubation, measure the turbidity of the samples using a nephelometer or measure the concentration of the dissolved compound in the supernatant after centrifugation/filtration using a UV-Vis plate reader at the compound's λmax.

  • The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis & Troubleshooting prep_stock Prepare this compound Stock in DMSO mix_components Sequentially Mix Components prep_stock->mix_components prep_vehicle Prepare Formulation Vehicle Components prep_vehicle->mix_components observe_precipitate Observe for Precipitation mix_components->observe_precipitate clear_solution Clear Solution: Proceed to Experiment observe_precipitate->clear_solution No troubleshoot Precipitation: Troubleshoot observe_precipitate->troubleshoot Yes adjust_conc Adjust Concentration troubleshoot->adjust_conc modify_vehicle Modify Vehicle troubleshoot->modify_vehicle adjust_conc->mix_components modify_vehicle->mix_components

Caption: Workflow for this compound Formulation and Troubleshooting.

troubleshooting_decision_tree start Precipitation Observed q1 When did precipitation occur? start->q1 a1_1 Upon adding aqueous component q1->a1_1 During Formulation a1_2 During storage q1->a1_2 q2 Is the final concentration high? a1_1->q2 sol3 Prepare fresh formulation a1_2->sol3 a2_1 Yes q2->a2_1 a2_2 No q2->a2_2 sol1 Lower final concentration a2_1->sol1 sol2 Increase co-solvent ratio a2_2->sol2 sol4 Check for pH effects sol2->sol4

Caption: Decision Tree for Troubleshooting this compound Precipitation.

References

Bradanicline Optimization: A Technical Support Guide for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bradanicline concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TC-5619 or ATA-101) is a small molecule that acts as a highly selective partial agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Its primary mechanism involves modulating the activity of this receptor, which is a key regulator of inflammation and cognitive functions.[1][4] Activation of α7 nAChR can influence calcium-dependent signaling pathways and the release of various neurotransmitters.

Q2: How should I prepare a stock solution of this compound?

Poor solubility in aqueous media is a common challenge. The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (DMSO). For example, you can create a 10 mM stock solution in DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always add the dissolved stock solution to the culture medium with thorough mixing to prevent precipitation.

Q3: What are the recommended storage conditions for this compound?

Proper storage is essential to maintain the compound's stability. Refer to the table below for detailed storage guidelines based on the product's form.

Q4: What is a good starting concentration range for my cell culture experiments?

The optimal concentration is highly dependent on the cell line and the specific biological question. Based on its in vitro potency, a good starting point for a dose-response experiment is to test a broad range of concentrations, spanning from nanomolar (nM) to micromolar (µM) levels. Given this compound's high affinity for its target, initial experiments could explore concentrations from 1 nM to 10 µM.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound Receptor Affinity & Potency

ParameterSpeciesValueReference(s)
EC50 Human α7 nAChR17 nM
Ki Human α7 nAChR1.4 nM

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) indicates the binding affinity of the drug to the receptor.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Powder -20°C3 years
In Solvent (-80°C) -80°C6 months
In Solvent (-20°C) -20°C1 month

Signaling Pathway & Experimental Workflows

Bradanicline_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR (Agonist) Ca_Influx Ca²⁺ Influx / Mobilization a7nAChR->Ca_Influx PI3K PI3K a7nAChR->PI3K Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Inflammation Modulation of Inflammatory Cytokines Ca_Influx->Inflammation Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cognitive Function Akt->Neuroprotection

This compound activates the α7 nAChR, leading to downstream signaling cascades.

Concentration_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Perform Dose-Response Assay (e.g., 1 nM to 10 µM) A->C B Determine Optimal Cell Seeding Density B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) in parallel B->D E Analyze Dose-Response Curve (Determine EC50) C->E F Analyze Cytotoxicity Data (Determine CC50) D->F G Select Optimal Concentration (Max effect, Min toxicity) E->G F->G

Workflow for determining the optimal this compound concentration in cell culture.

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments.

Q5: I am not observing the expected biological effect after treatment. What could be the issue?

Several factors could contribute to a lack of response. Consider the following:

  • Sub-optimal Concentration: The concentration used may be too low to elicit a response. It is essential to perform a dose-response experiment to determine the effective concentration range for your specific cell line.

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and is within its recommended shelf life. Repeated freeze-thaw cycles should be avoided.

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of the α7 nAChR target. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Insufficient Incubation Time: The duration of treatment may be too short for the desired biological endpoint to manifest. A time-course experiment can help determine the optimal incubation period.

Q6: My cells show high levels of death after this compound treatment. How can I resolve this?

Cell death is a critical issue that can confound results. The primary causes are often:

  • Solvent Toxicity: If using DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control (medium with the same amount of DMSO) to assess solvent toxicity.

  • High this compound Concentration: this compound itself may be cytotoxic at high concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH, or SRB) to determine the concentration at which it becomes toxic to your cells (CC50). The goal is to use the lowest concentration that produces the desired biological effect with minimal impact on cell viability.

Q7: I'm seeing a precipitate form in my culture medium after adding this compound. What should I do?

Precipitation indicates a solubility problem. To address this:

  • Check Stock Solution: Ensure your DMSO stock solution is fully dissolved before diluting it into the aqueous culture medium.

  • Dilution Method: Add the stock solution to the medium dropwise while gently swirling or mixing. Avoid adding a large volume of stock directly into a small volume of medium.

  • Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the culture medium. You may need to work at a lower concentration or explore the use of solubilizing agents, although this can introduce new variables.

Q8: My results show high variability between replicate wells. How can I improve consistency?

High variability can undermine the reliability of your data. Common causes include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating. Uneven cell distribution will lead to different cell numbers in each well, affecting the outcome.

  • Uneven Compound Distribution: When adding this compound, pipette it carefully into the center of the well and gently mix the plate to ensure even distribution without disturbing the cells.

  • Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of outer wells for data collection or filling them with sterile PBS to maintain humidity.

Troubleshooting_Flowchart Start Problem with This compound Experiment NoEffect No Observable Effect? Start->NoEffect Cytotoxicity High Cell Death? NoEffect->Cytotoxicity No Sol_Concentration Action: Perform Dose-Response & Time-Course Assays NoEffect->Sol_Concentration Yes Variability High Variability? Cytotoxicity->Variability No Sol_Cytotoxicity Action: Run Cytotoxicity Assay & Check DMSO Control Cytotoxicity->Sol_Cytotoxicity Yes Sol_Variability Action: Refine Cell Seeding & Plating Technique Variability->Sol_Variability Yes End Optimized Experiment Variability->End No Sol_Receptor Action: Verify α7 nAChR Expression in Cell Line Sol_Concentration->Sol_Receptor Sol_Receptor->End Sol_Cytotoxicity->End Sol_Variability->End

A logical workflow for troubleshooting common this compound experiment issues.

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

Objective: To identify the effective concentration range of this compound for a specific biological endpoint.

Methodology:

  • Cell Seeding: Plate cells at their predetermined optimal seeding density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a time period relevant to the biological endpoint being measured (e.g., 24, 48, or 72 hours).

  • Assay: Perform the specific assay to measure the desired biological effect (e.g., calcium imaging, cytokine ELISA, gene expression analysis).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Assessing this compound-Induced Cytotoxicity via MTT Assay

Objective: To determine the concentration at which this compound becomes cytotoxic to the cells.

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Enhancing Bradanicline Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Bradanicline in animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to address these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of poor and variable oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to several factors, primarily its physicochemical properties. Common causes include:

  • Low Aqueous Solubility: For oral absorption, a drug must first dissolve in the gastrointestinal fluids. If this compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.[1][2][3]

  • Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[2][3]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.

Q2: What are the initial diagnostic experiments to pinpoint the cause of this compound's poor bioavailability?

A2: A systematic approach is crucial. The following initial experiments can help identify the rate-limiting step:

  • Solubility and Dissolution Studies: Determine the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF). A low solubility and slow dissolution rate would suggest a dissolution-limited absorption.

  • Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. This can help determine if the compound belongs to a low permeability class.

  • Intravenous (IV) Pharmacokinetic (PK) Study: Administering this compound intravenously and comparing its exposure (AUC) to oral administration allows for the calculation of absolute bioavailability. A low absolute bioavailability with good absorption could indicate high first-pass metabolism.

Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create an amorphous solid dispersion, which has a higher energy state and improved solubility compared to the crystalline form.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption. These formulations can also enhance lymphatic transport, potentially bypassing first-pass metabolism.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants in the formulation can enhance and maintain the solubility of the drug in the gastrointestinal tract.

Troubleshooting Guides

Problem 1: Low and inconsistent plasma concentrations of this compound after oral administration of a simple aqueous suspension.

Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize the solid form: Ensure the crystalline form (polymorph) of this compound used is consistent across experiments, as different polymorphs can have different solubilities.

  • Reduce particle size: Prepare a micronized or nanosized suspension of this compound. This can be achieved through wet milling or high-pressure homogenization.

  • Formulate with wetting agents: Include a surfactant (e.g., Tween 80) in the suspension to improve the wetting of the drug particles and facilitate dissolution.

  • Consider a co-solvent system: If compatible, dissolving this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400) and water can improve solubility.

Problem 2: Even with improved formulation (e.g., micronized suspension), the bioavailability of this compound remains low.

Possible Cause: The absorption may be limited by poor membrane permeability or significant first-pass metabolism.

Troubleshooting Steps:

  • Assess permeability: If not already done, perform a Caco-2 permeability assay to understand the intrinsic permeability of this compound.

  • Investigate first-pass metabolism: Conduct an intravenous pharmacokinetic study to determine the absolute bioavailability. A significant difference between the fraction of dose absorbed and the absolute bioavailability suggests a high first-pass effect.

  • Consider lipid-based formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form at the intestinal wall and can also promote lymphatic uptake, which can help bypass the liver and reduce first-pass metabolism.

  • Prodrug approach: If first-pass metabolism is confirmed to be high, a chemical modification of this compound to a prodrug that is less susceptible to metabolism could be considered.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 154.0 ± 1.5250 ± 75100
Micronized Suspension10120 ± 302.0 ± 0.5750 ± 150300
Nanosuspension10250 ± 501.5 ± 0.51500 ± 300600
SEDDS10400 ± 801.0 ± 0.52500 ± 5001000

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling.

  • Preparation of Milling Slurry:

    • Weigh 1 g of this compound.

    • Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Disperse the this compound powder in 50 mL of the stabilizer solution.

  • Milling Process:

    • Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media.

    • Store the final nanosuspension at 4°C until use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats.

  • Animal Acclimatization:

    • House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups for each formulation to be tested.

    • Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Caption: Troubleshooting decision tree for poor bioavailability.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation physchem Physicochemical Characterization (Solubility, LogP, pKa) invitro In Vitro Assessment (Dissolution, Caco-2 Permeability) physchem->invitro formulation Formulation Screening (Suspensions, SEDDS, etc.) invitro->formulation stability Formulation Stability Testing formulation->stability pk_study Animal PK Study (Rat, Dog) stability->pk_study data_analysis Data Analysis & Interpretation pk_study->data_analysis optimize Lead Formulation Optimization data_analysis->optimize

Caption: Experimental workflow for formulation development.

Signaling_Pathway_Concept cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation drug_admin This compound Formulation dissolution Dissolution in GI Fluids drug_admin->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ

References

Troubleshooting Bradanicline stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradanicline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

I. General Handling and Storage

Q1: How should I store this compound powder?

A1: this compound powder should be stored under specific temperature conditions to ensure its stability. Recommended storage conditions are:

  • -20°C for up to 3 years.[1]

  • 4°C for up to 2 years.[1]

Q2: What are the recommended storage conditions for this compound in solution?

A2: Once this compound is dissolved in a solvent, it should be stored at low temperatures to maintain its stability:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

II. Solution Preparation

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro experiments. This compound is soluble in DMSO at a concentration of 25 mg/mL (69.17 mM).[1] To aid dissolution, ultrasonic treatment, warming, and heating to 60°C can be employed.

Q4: I am observing precipitation when preparing my this compound solution. What should I do?

A4: Precipitation of this compound in solution can be due to several factors, including solvent choice, concentration, and temperature. Here is a troubleshooting workflow to address this issue:

G start Precipitation Observed check_concentration Is the concentration above the solubility limit? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent No reduce_conc Reduce concentration check_concentration->reduce_conc Yes check_temp Was the solution prepared at an appropriate temperature? check_solvent->check_temp Yes change_solvent Use recommended solvent (DMSO) check_solvent->change_solvent No check_dissolution Was the dissolution complete? check_temp->check_dissolution Yes warm_solution Gently warm the solution (up to 60°C) check_temp->warm_solution No sonicate Use ultrasonication check_dissolution->sonicate No resolve Precipitate Dissolved check_dissolution->resolve Yes reduce_conc->resolve change_solvent->resolve warm_solution->resolve sonicate->resolve

Figure 1. Troubleshooting workflow for this compound precipitation.

Q5: How do I prepare this compound for in vivo studies?

A5: For in vivo experiments, this compound can be prepared in several formulations. It is crucial to add the solvents sequentially and ensure the solution is clear at each step.

FormulationFinal Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (6.92 mM)
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.92 mM)
10% DMSO, 90% corn oil≥ 2.5 mg/mL (6.92 mM)

III. Stability Testing

Q6: How can I assess the stability of this compound in my experimental solution?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves subjecting the this compound solution to forced degradation conditions to identify potential degradation products and developing an HPLC method that can separate the parent compound from these products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat (e.g., 70°C).

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

G start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidation Oxidation (3% H2O2) stress->oxidation thermal Thermal Stress (70°C) stress->thermal photo Photostability (ICH Q1B) stress->photo sample Withdraw Samples at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Figure 2. General workflow for a forced degradation study.

Q7: What are the key parameters for developing a stability-indicating HPLC method?

A7: A stability-indicating HPLC method should be able to separate, detect, and quantify this compound in the presence of its degradation products and any other impurities.

Experimental Protocol: HPLC Method Development

The following is a general protocol for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method.

  • Column Selection: Start with a common C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): Use a buffer to control the pH (e.g., phosphate or acetate buffer). The pH should be optimized to achieve good peak shape and resolution.

    • Organic Phase (B): Typically acetonitrile or methanol.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components, including the parent drug and any degradation products from the forced degradation study.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation (resolution > 2) between this compound and all degradation peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Hypothetical Stability Data of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (37°C)
0100100100
299.898.595.2
499.597.190.8
899.194.382.1
2497.585.265.4

Note: This is hypothetical data for illustrative purposes only.

IV. Mechanism of Action

Q8: What is the mechanism of action of this compound?

A8: this compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium, leads to the modulation of various downstream signaling pathways. This activity is associated with neuroprotection and has been investigated for its potential in treating cognitive disorders.

Q9: Can you provide a diagram of the α7 nAChR signaling pathway?

A9: The activation of α7 nAChR by an agonist like this compound can initiate several intracellular signaling cascades. Below is a simplified representation of a potential signaling pathway.

G This compound This compound a7nAChR α7 nAChR This compound->a7nAChR activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Jak2 Jak2 a7nAChR->Jak2 PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection ERK->Neuroprotection STAT3 STAT3 Jak2->STAT3 Anti_inflammation Anti-inflammation STAT3->Anti_inflammation

Figure 3. Simplified α7 nAChR signaling pathway.

References

Technical Support Center: Bradanicline Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Bradanicline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing lower-than-expected potency (EC₅₀) or efficacy for this compound in my functional assay?

Possible Causes:

  • Receptor Desensitization: The α7 nicotinic acetylcholine receptor (nAChR), this compound's target, is known for its rapid activation and desensitization upon agonist binding.[1] Prolonged or repeated exposure to this compound, even at low concentrations, can lead to a desensitized state, resulting in a diminished response.

  • Cell System Variability: The expression levels and functional properties of α7 nAChRs can vary significantly between different cell lines (e.g., HEK293, CHO, SH-EP1) and even between passages of the same cell line. This can impact the observed potency and efficacy.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence ligand binding and receptor function. Suboptimal conditions can lead to inaccurate measurements.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Steps:

  • Minimize Desensitization:

    • Use a rapid perfusion system for agonist application in electrophysiology experiments to mimic synaptic transmission and reduce prolonged receptor exposure.

    • In plate-based assays, optimize the incubation time to be just long enough to reach equilibrium without causing excessive desensitization.

    • Consider using positive allosteric modulators (PAMs) that are known to reduce desensitization of the α7 nAChR, which may help stabilize the receptor in an active state.

  • Cell Line Characterization:

    • Regularly verify the expression and functionality of the α7 nAChR in your chosen cell line using a reference full agonist like acetylcholine or nicotine.

    • If possible, use a cell line with stable and high expression of the receptor.

  • Optimize Assay Parameters:

    • Systematically vary incubation time and temperature to determine the optimal conditions for your specific assay.

    • Ensure the buffer composition (pH, ionic strength) is appropriate for nAChR function.

  • Compound Handling:

    • Prepare fresh working solutions of this compound for each experiment from a properly stored stock.

Q2: I am seeing significant well-to-well or day-to-day variability in my radioligand binding assay results.

Possible Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the radioligand, competitor (this compound), or membrane preparation can lead to significant variability.

  • Incomplete Washing: Failure to adequately wash the filters after incubation can result in high non-specific binding, obscuring the specific binding signal.

  • Membrane Preparation Inconsistency: Variability in the preparation of cell membranes can lead to differences in receptor concentration and integrity between batches.

  • Equilibrium Not Reached: Insufficient incubation time may not allow the binding reaction to reach equilibrium, leading to variable results.

Troubleshooting Steps:

  • Pipetting Technique:

    • Use calibrated pipettes and ensure proper technique to minimize errors.

    • For multi-well plates, consider using automated liquid handling systems for improved consistency.

  • Washing Procedure:

    • Optimize the number and volume of washes to effectively remove unbound radioligand.

    • Ensure the wash buffer is ice-cold to minimize dissociation of the bound ligand during washing.

  • Standardize Membrane Preparation:

    • Follow a consistent protocol for membrane preparation and protein concentration determination (e.g., BCA assay).

    • Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Determine Equilibrium Time:

    • Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.

Q3: My in vivo behavioral study with this compound is showing high inter-individual variability in the animal responses.

Possible Causes:

  • Animal-Specific Factors: Age, sex, genetic background, and stress levels of the animals can all contribute to variability in behavioral responses.[2][3]

  • Drug Administration: The route of administration, dose, and timing can influence the pharmacokinetic and pharmacodynamic profile of this compound, leading to variable exposure and effects.

  • Environmental Factors: Differences in housing conditions, handling, and the experimental environment can impact animal behavior and drug response.[4]

  • Behavioral Paradigm Sensitivity: The chosen behavioral assay may be sensitive to subtle environmental cues or experimenter effects, leading to increased variability.

Troubleshooting Steps:

  • Control for Animal Variables:

    • Use animals of the same age, sex, and genetic strain.

    • Acclimatize animals to the housing and experimental conditions to reduce stress.

  • Consistent Drug Administration:

    • Ensure accurate and consistent dosing for all animals.

    • Consider using a route of administration that provides reliable and reproducible drug exposure.

  • Standardize the Environment:

    • Maintain consistent lighting, temperature, and noise levels in the experimental room.

    • Handle all animals in the same manner to minimize experimenter-induced variability.

  • Refine Behavioral Protocol:

    • Thoroughly habituate animals to the testing apparatus.

    • Automate behavioral recording and analysis where possible to reduce subjective bias.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterReceptor/AssayValueReference
Binding Affinity (Kᵢ) Human α7 nAChR1.4 nM[5]
Potency (EC₅₀) Human α7 nAChR17 nM
Efficacy α7 nAChRPartial Agonist

Experimental Protocols

Protocol 1: α7 nAChR Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the α7 nAChR using a competition binding assay with a known radioligand, such as [³H]Methyllycaconitine ([³H]MLA).

Materials:

  • Cell membranes expressing α7 nAChR (e.g., from transfected HEK293 cells or rat brain tissue)

  • [³H]MLA (Radioligand)

  • This compound (unlabeled competitor)

  • Nicotine or another known α7 agonist/antagonist (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the cell or tissue source in ice-cold binding buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of [³H]MLA (typically at or below its Kₑ), and the membrane preparation.

    • Non-specific Binding: Add binding buffer, [³H]MLA, a saturating concentration of a known α7 ligand (e.g., 10 µM nicotine), and the membrane preparation.

    • Competition: Add binding buffer, [³H]MLA, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol outlines a method for assessing the functional activity of this compound as a partial agonist at α7 nAChRs expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • Cells expressing α7 nAChRs plated on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3)

  • Internal pipette solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP, 0.4 GTP, pH 7.3)

  • This compound stock solution

  • Acetylcholine (ACh) or another full agonist as a positive control

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Culture: Plate cells at an appropriate density on coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.

  • Drug Application: Apply different concentrations of this compound and the reference full agonist (ACh) using a rapid perfusion system. Ensure complete washout between applications to allow for receptor recovery.

  • Data Acquisition: Record the inward currents elicited by agonist application.

  • Data Analysis: Measure the peak amplitude of the current responses. Normalize the responses to the maximal current elicited by the full agonist. Plot the normalized current as a function of the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ (potency) and the maximal response (efficacy).

Mandatory Visualization

Bradanicline_Signaling_Pathway This compound This compound (Partial Agonist) a7_nAChR α7 nAChR This compound->a7_nAChR Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Activates JAK2 JAK2 a7_nAChR->JAK2 Metabotropic Signaling PKC PKC Ca_influx->PKC PI3K PI3K/Akt Pathway Ca_influx->PI3K Neurotransmission Modulation of Neurotransmitter Release Ca_influx->Neurotransmission MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB Activation MAPK->CREB PI3K->CREB STAT3 STAT3 JAK2->STAT3 NFkB_inhibition NF-κB Inhibition STAT3->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare α7 nAChR Membrane Homogenate start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand ([³H]MLA) & this compound setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data (Calculate Kᵢ) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay with this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results assay_type What type of assay? issue->assay_type binding_assay Radioligand Binding assay_type->binding_assay Binding functional_assay Functional Assay (e.g., Electrophysiology) assay_type->functional_assay Functional in_vivo_assay In Vivo Behavioral Study assay_type->in_vivo_assay In Vivo binding_check Check for: binding_assay->binding_check functional_check Consider: functional_assay->functional_check in_vivo_check Evaluate: in_vivo_assay->in_vivo_check pipetting Pipetting Accuracy binding_check->pipetting washing Incomplete Washing binding_check->washing membranes Membrane Prep Consistency binding_check->membranes equilibrium Equilibrium Time binding_check->equilibrium desensitization Receptor Desensitization functional_check->desensitization cell_line Cell Line Variability functional_check->cell_line conditions Assay Conditions functional_check->conditions compound Compound Stability functional_check->compound animal_factors Animal-Specific Factors in_vivo_check->animal_factors drug_admin Drug Administration Route and Dose in_vivo_check->drug_admin environment Environmental Consistency in_vivo_check->environment paradigm Behavioral Paradigm in_vivo_check->paradigm

Caption: Troubleshooting decision tree for addressing this compound experimental variability.

References

Minimizing side effects of Bradanicline in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradanicline (also known as TC-5619) in preclinical settings. The focus is on minimizing and managing potential side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its side effect profile?

This compound is a highly selective full agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Its high selectivity for the α7 nAChR over other nicotinic receptor subtypes, such as the ganglionic (α3β4) and muscle (α1β1δγ) types, is the primary reason for its predicted favorable side effect profile.[2][3] Activation of ganglionic and muscle nicotinic receptors is associated with many of the classic side effects of less selective nicotinic agonists. The minimal activity of this compound at these other receptors suggests a low potential for such nicotinic side effects.

Q2: What are the most likely side effects to monitor for during preclinical studies with this compound?

Based on clinical trial data for this compound and preclinical data from other selective α7 nAChR agonists, the most anticipated side effects fall into two main categories:

  • Gastrointestinal Effects: Mild gastrointestinal side effects, such as nausea, have been reported in clinical trials with TC-5619. While some preclinical studies of other α7 agonists have not shown gastrointestinal malaise, it is a critical parameter to monitor.

  • Cardiovascular Effects: At high doses in clinical trials, orthostatic hypotension was observed as a dose-limiting factor for this compound. Therefore, cardiovascular parameters, including blood pressure and heart rate, should be carefully monitored in preclinical studies, especially at higher dose levels.

Q3: Have any significant off-target effects been identified for this compound in preclinical studies?

A broad receptor screening study showed that this compound has minimal interactions with other non-nicotinic receptors. At a high concentration (10 µM), some interaction was noted with a non-selective opioid receptor and a sodium channel site. However, the high selectivity for the α7 nAChR suggests that off-target effects are unlikely at therapeutically relevant concentrations in preclinical models.

Q4: Can this compound administration affect inflammation-related models?

The α7 nAChR is known to play a role in modulating inflammation. While this is a potential therapeutic avenue, it can also lead to unexpected outcomes in certain disease models. For example, studies with other selective α7 nAChR agonists have shown that they can worsen disease in a mouse model of experimental colitis at certain doses. Researchers using this compound in inflammatory disease models should carefully monitor markers of inflammation and disease progression.

Troubleshooting Guides

Guide 1: Managing Potential Gastrointestinal Side Effects
Observed Issue Potential Cause Troubleshooting Steps
Reduced food and water intake, signs of nausea (e.g., pica in rodents) High dose of this compound leading to gastrointestinal upset.1. Dose-Response Assessment: Conduct a dose-response study to identify the minimal effective dose and a potential threshold for gastrointestinal effects. 2. Formulation and Vehicle: Ensure the vehicle is well-tolerated. Consider alternative formulations that may provide a slower release profile. 3. Acclimatization: Allow for a sufficient acclimatization period for the animals to the vehicle and handling procedures before drug administration.
Diarrhea or constipation Potential modulation of gastrointestinal motility.1. Monitor Fecal Output: Quantify and characterize fecal output at different doses. 2. Histopathology: At the end of the study, perform histopathological analysis of the gastrointestinal tract to look for any morphological changes.
Guide 2: Investigating and Mitigating Cardiovascular Effects
Observed Issue Potential Cause Troubleshooting Steps
Hypotension or changes in heart rate High dose of this compound leading to cardiovascular effects, consistent with clinical observations of orthostatic hypotension.1. Cardiovascular Monitoring: In relevant species (e.g., dogs, non-human primates), use telemetry or other continuous monitoring methods to assess blood pressure, heart rate, and ECG parameters. 2. Dose Escalation: Employ a careful dose escalation protocol to identify the dose at which cardiovascular changes first appear. 3. Assess Postural Changes: In appropriately designed studies, assess for postural hypotension.
Unexpected ECG changes Unlikely based on the selective mechanism, but possible.1. Detailed ECG Analysis: Conduct a thorough analysis of ECG intervals (PR, QRS, QT) to identify any potential for conduction abnormalities or repolarization effects. 2. In Vitro Ion Channel Screening: If in vivo effects are observed, consider in vitro screening against a panel of cardiac ion channels (e.g., hERG) to identify any direct channel interactions.

Data Presentation

Table 1: Receptor Selectivity Profile of this compound (TC-5619)

This table summarizes the high selectivity of this compound for the α7 nAChR, which is the basis for its expected low incidence of nicotinic side effects.

Receptor SubtypeBinding Affinity (Ki)Functional ActivityImplication for Side Effects
Human α7 nAChR 1 nMFull AgonistPrimary therapeutic target.
Human α4β2 nAChR >1000-fold lower affinity than α7Very low to no activityLow potential for CNS side effects associated with this subtype (e.g., nausea, vomiting, dizziness).
Ganglionic (α3β4) nAChR >1000-fold lower affinity than α7Very low to no activityLow potential for autonomic side effects (e.g., changes in blood pressure, heart rate, gastrointestinal motility).
Muscle (α1β1δγ) nAChR >1000-fold lower affinity than α7Very low to no activityLow potential for effects on neuromuscular function (e.g., muscle weakness, fasciculations).
5-HT3 Receptor >1000-fold lower affinity than α7Very low to no activityLow potential for side effects mediated by this receptor (e.g., nausea, vomiting).

Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values for all parameters are not publicly available.

Experimental Protocols

Protocol: Preclinical Cardiovascular Safety Assessment of this compound in the Anesthetized Dog Model

This protocol is a representative example of a study to assess the potential cardiovascular side effects of this compound.

  • Animal Model:

    • Species: Beagle dogs

    • Number: 4-6 animals per dose group

    • Sex: Equal numbers of males and females

  • Anesthesia and Instrumentation:

    • Anesthetize animals with an appropriate agent (e.g., pentobarbital).

    • Surgically implant catheters for drug administration (intravenous) and blood pressure measurement (arterial).

    • Place ECG leads for continuous monitoring.

    • Insert a left ventricular pressure catheter for measurement of contractility.

  • Drug Administration:

    • Administer this compound or vehicle via intravenous infusion over a set period.

    • Use a dose-escalation design, with sufficient time between doses to allow for washout or steady-state to be reached.

  • Data Collection:

    • Continuously record the following parameters:

      • Heart Rate (HR)

      • Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)

      • Left Ventricular Systolic Pressure (LVSP)

      • Left Ventricular End-Diastolic Pressure (LVEDP)

      • Rate of change of left ventricular pressure (dP/dt)

      • ECG (Lead II) for PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcV).

    • Collect data at baseline and at multiple time points during and after each dose infusion.

  • Data Analysis:

    • Calculate the change from baseline for all parameters at each dose level.

    • Use appropriate statistical methods to compare the effects of this compound to the vehicle control.

    • Determine the no-observed-adverse-effect-level (NOAEL) for cardiovascular parameters.

Visualizations

Bradanicline_Signaling_Pathway This compound This compound alpha7_nAChR α7 Nicotinic Acetylcholine Receptor This compound->alpha7_nAChR Binds and Activates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMK, ERK) Ca_influx->Signaling_Cascades Neuronal_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling_Cascades->Neuronal_Response

Caption: this compound activates the α7 nAChR, leading to cellular responses.

Preclinical_Side_Effect_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis Dose_Selection Dose Range Selection (based on efficacy studies) Dosing This compound Administration Dose_Selection->Dosing Model_Selection Animal Model Selection (e.g., rodent, non-rodent) Model_Selection->Dosing Monitoring Clinical Observations (e.g., behavior, weight) Dosing->Monitoring Specific_Assessment Specific Assessments (e.g., cardiovascular, GI) Dosing->Specific_Assessment Data_Analysis Statistical Analysis Monitoring->Data_Analysis Specific_Assessment->Data_Analysis Pathology Histopathology Data_Analysis->Pathology Final_Report Final Safety Report Pathology->Final_Report Safety Assessment

Caption: Workflow for assessing preclinical side effects of this compound.

Troubleshooting_Logic Adverse_Event Adverse Event Observed? Is_Dose_Related Is it Dose-Related? Adverse_Event->Is_Dose_Related Yes Is_Vehicle_Related Is it Vehicle-Related? Is_Dose_Related->Is_Vehicle_Related No Action_Reduce_Dose Action: Reduce Dose or Modify Dosing Regimen Is_Dose_Related->Action_Reduce_Dose Yes Is_On_Target On-Target Effect? Is_Vehicle_Related->Is_On_Target No Action_Change_Vehicle Action: Test Alternative Vehicle or Formulation Is_Vehicle_Related->Action_Change_Vehicle Yes Action_Refine_Model Action: Refine Model or Endpoint Measurement Is_On_Target->Action_Refine_Model Yes Action_Stop_Study Action: Consider Stopping Study and Re-evaluating Is_On_Target->Action_Stop_Study No

Caption: Logical approach to troubleshooting adverse events in preclinical studies.

References

Technical Support Center: Bradanicline Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bradanicline (also known as TC-5619 or ATA-101). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the use of this compound in various research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR)[1]. Its primary mechanism of action is to modulate the activity of this receptor, which is involved in various biological functions, including the regulation of inflammation and cognitive processes[2]. The α7 nAChR is a ligand-gated ion channel, and its activation by this compound can influence neuronal signaling and inflammatory pathways.

Q2: What are the key research areas where this compound is used?

This compound has been investigated in several research areas, including:

  • Cognitive Disorders: Due to the role of α7 nAChR in cognitive function, this compound has been studied in models of cognitive impairment[1].

  • Schizophrenia: It has been evaluated in animal models for its potential to address the positive, negative, and cognitive symptoms of schizophrenia[3]. Clinical trials in humans have also been conducted[4].

  • Chronic Cough: More recently, this compound has been repurposed for the treatment of refractory chronic cough, with evidence suggesting its antitussive effects are mediated through α7 nAChRs, likely in the central nervous system.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

This compound is soluble in DMSO. For in vivo studies, it is crucial to use a vehicle that ensures solubility and bioavailability. Here are some suggested formulations:

Formulation ComponentPercentageNotes
Formulation 1
DMSO10%
PEG30040%
Tween-805%
Saline45%Add solvents sequentially and mix well at each step.
Formulation 2
DMSO10%
20% SBE-β-CD in Saline90%SBE-β-CD can improve solubility and stability.
Formulation 3
DMSO10%
Corn Oil90%Suitable for oral administration.

Note: Always prepare fresh solutions for your experiments. The stability of this compound in aqueous solutions over long periods has not been extensively reported. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in my animal model.

  • Dosage and Administration:

    • Verify Dosage Calculation: Double-check your dosage calculations based on the animal's weight.

    • Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact pharmacokinetics. Ensure you are using a route appropriate for your model and that your technique is consistent. For detailed protocols on intraperitoneal injections in rats and mice, and oral gavage, refer to the experimental protocols section.

    • Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-treated control group in your experimental design.

  • Species-Specific Differences:

    • Pharmacokinetics and metabolism of drugs can vary significantly between species. A dose that is effective in mice may not be directly translatable to rats or guinea pigs. It is crucial to perform dose-response studies in your specific model.

  • CNS Penetration:

    • This compound has been shown to have good central nervous system (CNS) penetration. However, the degree of penetration can be influenced by the formulation and the integrity of the blood-brain barrier in your specific model.

Problem 2: Difficulty dissolving this compound.

  • Solvent Choice: this compound has good solubility in DMSO. For aqueous-based assays, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.

  • Warming and Sonication: Gentle warming and sonication can aid in the dissolution of this compound in various solvents.

Problem 3: Potential for off-target effects.

  • Selectivity: this compound is highly selective for the α7 nAChR, with over a thousand-fold lower affinity for the α4β2 receptor subtype and no detectable effects on muscle or ganglionic nicotinic receptor subtypes. However, at very high concentrations, the possibility of off-target binding cannot be entirely excluded. It is always good practice to include control experiments to rule out non-specific effects.

Dosage Adjustment for Different Research Models

Adjusting the dosage of this compound is critical for obtaining reliable and reproducible results. The optimal dose will depend on the animal species, the research model, and the intended therapeutic effect.

In Vitro Studies

For in vitro experiments, the concentration of this compound will depend on the cell type and the specific assay. Based on its binding affinity and potency, a starting point for concentration-response curves could be in the nanomolar to low micromolar range.

ParameterValue (Human α7 nAChR)
EC50 17 nM
Ki 1.4 nM
In Vivo Studies

The following table summarizes reported dosages of this compound in different animal models. These should be considered as starting points, and dose-response studies are highly recommended for new experimental setups.

Research ModelAnimal SpeciesDosageRoute of AdministrationReference
Cognitive Function Mouse0.1 - 0.3 mg/kgIntraperitoneal (i.p.)
Schizophrenia-like Symptoms Mouse0.1 - 1 mg/kg-
Target Occupancy Study Pig3 mg/kgIntravenous (i.v.)

Note on Interspecies Scaling: Due to differences in metabolism and physiology, direct conversion of doses between species based on body weight is not always accurate. Allometric scaling, which takes into account body surface area, can be a more appropriate method for initial dose estimation.

Experimental Protocols

Intraperitoneal (IP) Injection in Rodents

This protocol is a general guideline for IP injections in rats and mice.

  • Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle Insertion: Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats). Insert the needle at a 30-40 degree angle with the bevel facing up.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (e.g., blood, urine) enters the syringe, which would indicate improper needle placement.

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

Voluntary Oral Administration in Mice

This method can be used to reduce the stress associated with gavage.

  • Jelly Preparation: Prepare a vehicle jelly (without the drug) using gelatin, an artificial sweetener, and flavor.

  • Training: Acclimate the mice to the jelly by providing them with the vehicle jelly for a few days.

  • Drug Incorporation: Once the mice readily consume the vehicle jelly, incorporate the calculated dose of this compound into the jelly mixture.

  • Administration: Provide the drug-containing jelly to the mice. This method is suitable for chronic dosing studies.

Visualizations

Signaling Pathway of this compound at the α7 nAChR

Bradanicline_Signaling This compound This compound a7nAChR α7 Nicotinic Acetylcholine Receptor This compound->a7nAChR Binds and Activates Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream Neuronal_Effects Neuronal Effects (Cognition, Neuroprotection) Downstream->Neuronal_Effects Anti_Inflammatory Anti-inflammatory Effects (↓ Cytokine Release) Downstream->Anti_Inflammatory

This compound's mechanism of action at the α7 nAChR.
Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Calc Dose Calculation (mg/kg) Formulation Vehicle Formulation Dose_Calc->Formulation Administration Drug Administration (e.g., i.p., oral) Formulation->Administration Animal_Model Select Animal Model (e.g., Mouse, Rat) Animal_Model->Administration Behavioral_Assay Behavioral/Physiological Assay Administration->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

A generalized workflow for in vivo experiments with this compound.
Logical Relationship for Dosage Adjustment

Dosage_Adjustment Start Starting Dose (from literature) Dose_Response Conduct Dose-Response Study Start->Dose_Response Efficacy Assess Efficacy Dose_Response->Efficacy Toxicity Assess Toxicity/ Adverse Effects Dose_Response->Toxicity Optimal_Dose Optimal Dose Selected Efficacy->Optimal_Dose Effective Adjust_Dose Adjust Dose (Increase/Decrease) Efficacy->Adjust_Dose Not Effective Toxicity->Optimal_Dose Not Toxic Toxicity->Adjust_Dose Toxic Adjust_Dose->Dose_Response

References

Validation & Comparative

A Comparative Guide to Bradanicline and Other α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bradanicline (also known as TC-5619 or ATA-101) with other prominent α7 nicotinic acetylcholine receptor (nAChR) agonists, including PNU-282987, GTS-21 (DMXB-A), Encenicline (EVP-6124), and AQW051. The information is intended to assist researchers and drug development professionals in evaluating these compounds for therapeutic development in cognitive and inflammatory disorders.

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[1] Activation of this receptor is a promising therapeutic strategy for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder.[2] This guide presents key experimental data on the binding affinity, selectivity, efficacy, and pharmacokinetic properties of this compound and its alternatives, alongside detailed experimental methodologies.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and other selected α7 nAChR agonists.

Table 1: In Vitro Binding Affinity and Efficacy at Human α7 nAChR

CompoundBinding Affinity (Ki)Efficacy (EC50)Agonist Type
This compound 1.4 nM[3]17 nM[3]Agonist[4]
PNU-282987 27 nM (rat brain)154 nMAgonist
GTS-21 2000 nM11 µMPartial Agonist
Encenicline 4.33 nM ([¹²⁵I]-α-bungarotoxin displacement)Not explicitly statedPartial Agonist
AQW051 pKD 7.56 (equivalent to ~27.5 nM)pEC50 7.41 (equivalent to ~38.9 nM)Partial Agonist

Table 2: Receptor Selectivity Profile

CompoundSelectivity for α7 nAChR over α4β2 nAChRActivity at 5-HT3 Receptor
This compound >1000-foldNot specified
PNU-282987 High selectivity (IC50 ≥ 60 µM for α1β1γδ and α3β4)Antagonist (IC50 = 4541 nM)
GTS-21 Lower selectivity (Ki for human α4β2 = 20 nM)Antagonist (IC50 = 3.1 µM)
Encenicline Not specifiedInhibitor (51% inhibition at 10 nM)
AQW051 >100-fold functional selectivityAntagonist (pIC50 4.72, equivalent to ~19 µM)

Table 3: Pharmacokinetic Properties

CompoundOral BioavailabilityHalf-life (t½)Brain Penetration
This compound Orally bioavailableNot specifiedModerately CNS penetrant
PNU-282987 Not specifiedNot specifiedNot specified
GTS-21 23% (rat), 27% (dog)Not specifiedNot specified
Encenicline Good50-65 hours (human)Good (Brain-to-plasma ratio of ~2-5 in rats)
AQW051 ~50% (mouse)~1 hour (mouse, p.o.)Rapid and high (Brain-to-plasma ratio up to 60 in mice)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for characterizing α7 nAChR agonists.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular alpha7 α7 nAChR Ca_ion Ca²⁺ alpha7->Ca_ion Channel Opening Agonist Agonist (e.g., this compound) Agonist->alpha7 Binding Signaling_Cascades Downstream Signaling (e.g., ERK, CREB) Ca_ion->Signaling_Cascades Activation Neuronal_Response Neuronal Response (Neurotransmitter Release, Neuroprotection, etc.) Signaling_Cascades->Neuronal_Response Modulation

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Electrophysiology (e.g., TEVC) (Determine EC50, Agonist Type) Binding_Assay->Functional_Assay Selectivity_Screen Panel of other receptors (e.g., α4β2 nAChR, 5-HT3) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Novel Object Recognition) PK_Studies->PD_Models Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) PD_Models->Neurochemical_Analysis Lead_Optimization Lead Optimization Neurochemical_Analysis->Lead_Optimization

Caption: General experimental workflow for the characterization of α7 nAChR agonists.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and other α7 nAChR agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.

General Protocol:

  • Receptor Source: Membranes prepared from cells recombinantly expressing the human α7 nAChR or from brain tissue homogenates (e.g., rat hippocampus or cortex).

  • Radioligand: A radiolabeled ligand with high affinity for the α7 nAChR is used, such as [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional activity (EC50 and agonist type) of a test compound at the α7 nAChR.

General Protocol:

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Recording:

    • After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The test compound is applied at various concentrations to the oocyte, and the resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions, is recorded.

  • Data Analysis: The peak current response at each concentration is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (the concentration that elicits 50% of the maximal response) and the maximum response (Imax) are determined by fitting the data to a sigmoidal function. The agonist type (full or partial) is determined by comparing the Imax of the test compound to that of a known full agonist, such as acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of an α7 nAChR agonist on neurotransmitter levels in specific brain regions of freely moving animals.

General Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Surgical Procedure: A microdialysis probe is stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.

  • Perfusion and Sampling:

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate (dialysate).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine, glutamate) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

  • Data Analysis: Changes in neurotransmitter levels following systemic administration of the α7 nAChR agonist are compared to baseline levels.

Novel Object Recognition (NOR) Test

Objective: To assess the effects of an α7 nAChR agonist on recognition memory in rodents.

General Protocol:

  • Apparatus: An open-field arena.

  • Procedure: The test consists of three phases:

    • Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.

    • Familiarization/Training Phase: The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.

    • Test Phase: After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A discrimination index is calculated, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one. The performance of animals treated with the α7 nAChR agonist is compared to that of vehicle-treated control animals.

Conclusion

This compound emerges as a potent and highly selective α7 nAChR agonist with over a thousand-fold selectivity against the α4β2 subtype. This high selectivity for the central nervous system may translate to a favorable side-effect profile. In comparison, other agonists like GTS-21 exhibit lower selectivity, with significant affinity for the α4β2 receptor, which could contribute to off-target effects. PNU-282987 also shows high selectivity for the α7 nAChR. Encenicline and AQW051 are partial agonists, which may offer a different therapeutic window by providing a ceiling to the pharmacological effect, potentially reducing the risk of receptor desensitization and overstimulation.

Pharmacokinetic profiles vary among these compounds. Encenicline has a notably long half-life in humans, while AQW051 demonstrates rapid and extensive brain penetration in preclinical models. The choice of an optimal α7 nAChR agonist for therapeutic development will depend on the specific indication, the desired pharmacological profile (full vs. partial agonism), and a thorough evaluation of the safety and tolerability of each candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel α7 nAChR agonists.

References

Bradanicline Demonstrates Higher Potency and Full Agonist Activity at α7 Nicotinic Acetylcholine Receptors Compared to Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that bradanicline is a significantly more potent and efficacious agonist for the α7 nicotinic acetylcholine receptor (nAChR) than nicotine. This compound, a selective α7 nAChR agonist, exhibits full agonist activity, in contrast to nicotine, which functions as a partial agonist at this receptor subtype. This guide provides a detailed comparison of the efficacy of these two compounds, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Quantitative Comparison of Agonist Properties

The potency and efficacy of this compound and nicotine at the human α7 nAChR have been determined through various in vitro studies. The following table summarizes the key quantitative data.

CompoundAgonist TypePotency (EC50)Efficacy (Maximal Response)Experimental SystemReference
This compound (TC-5619) Full Agonist17 nM[1]Full agonist activity reported[2][3]Human α7 nAChR[2][3]
Nicotine Partial Agonist29.21 µMPartial agonist activity reportedHuman α7 nAChR expressed in HEK-293 cells

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.

Experimental Methodologies

The determination of the agonist properties of this compound and nicotine at α7 nAChRs typically involves two primary experimental protocols: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and intracellular calcium influx assays in mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for characterizing the function of ion channels, including the α7 nAChR.

Protocol Outline:

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and treated to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. This leads to the expression of functional α7 nAChR channels on the oocyte membrane.

  • Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

  • Agonist Application: A solution containing the agonist (this compound or nicotine) at a specific concentration is perfused over the oocyte.

  • Current Measurement: Activation of the α7 nAChR by the agonist leads to an inward flow of cations (primarily Na+ and Ca2+), which is recorded as an inward current. The peak amplitude of this current is measured.

  • Dose-Response Analysis: The procedure is repeated with a range of agonist concentrations to generate a dose-response curve. The EC50 and maximal response (Emax) are then calculated from this curve.

Intracellular Calcium Influx Assay (e.g., using FLIPR)

This cell-based assay measures the increase in intracellular calcium concentration upon activation of the α7 nAChR, which is a ligand-gated ion channel with high calcium permeability.

Protocol Outline:

  • Cell Culture and Transfection: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, is cultured. The cells are then transfected with a plasmid DNA encoding the human α7 nAChR.

  • Cell Plating: The transfected cells are plated into a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Agonist Addition: A solution containing the agonist (this compound or nicotine) is added to the wells using an automated liquid handling system, such as a Fluorometric Imaging Plate Reader (FLIPR).

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well in real-time. An increase in fluorescence indicates an influx of calcium through the activated α7 nAChRs.

  • Data Analysis: The peak fluorescence response is measured for a range of agonist concentrations to construct a dose-response curve, from which the EC50 and Emax values are determined.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist α7 nAChR α7 nAChR Agonist->α7 nAChR Binds to Ca2+ Influx Ca2+ Influx α7 nAChR->Ca2+ Influx Opens Channel ERK Phosphorylation ERK Phosphorylation Ca2+ Influx->ERK Phosphorylation Activates Cellular Response Cellular Response ERK Phosphorylation->Cellular Response G cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_calcium Calcium Influx Assay Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection Voltage Clamp Voltage Clamp cRNA Injection->Voltage Clamp Agonist Application Agonist Application Voltage Clamp->Agonist Application Current Measurement Current Measurement Agonist Application->Current Measurement Dose-Response Analysis Dose-Response Analysis Current Measurement->Dose-Response Analysis Determine EC50 & Emax Determine EC50 & Emax Dose-Response Analysis->Determine EC50 & Emax Cell Culture & Transfection Cell Culture & Transfection Dye Loading Dye Loading Cell Culture & Transfection->Dye Loading Agonist Addition (FLIPR) Agonist Addition (FLIPR) Dye Loading->Agonist Addition (FLIPR) Fluorescence Measurement Fluorescence Measurement Agonist Addition (FLIPR)->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Data Analysis->Determine EC50 & Emax Start Start Start->Oocyte Preparation Start->Cell Culture & Transfection

References

Bradanicline: A Cross-Validation of its Efficacy in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bradanicline (formerly TC-5619) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that has shown promise in preclinical studies for treating symptoms associated with schizophrenia and cognitive deficits. This guide provides a comprehensive comparison of this compound's effects across various animal models, presenting available quantitative data, detailed experimental protocols, and an overview of its underlying signaling pathways.

Comparative Efficacy of this compound

Performance in Schizophrenia and Cognitive Impairment Models

The primary evidence for this compound's efficacy comes from a pivotal study by Hauser et al. (2009). This research utilized a transgenic mouse model of schizophrenia [th(tk-)/th(tk-)] and rodent models of specific symptoms.[1]

Animal ModelBehavioral TestSymptom ModeledThis compound (TC-5619) DoseKey Findings
Transgenic th(tk-)/th(tk-) MicePrepulse Inhibition (PPI)Positive Symptoms (Sensorimotor Gating Deficits)0.1 and 0.3 mg/kgCorrected impaired PPI, suggesting efficacy against positive symptoms.[1][3]
Transgenic th(tk-)/th(tk-) MiceSocial BehaviorNegative Symptoms (Social Withdrawal)Not specified in abstractActed both alone and synergistically with clozapine to correct impaired social behavior.
Rats (Apomorphine-induced)Prepulse Inhibition (PPI)Positive Symptoms (Sensorimotor Gating Deficits)0.3 mg/kg, s.c.Significantly reversed apomorphine-induced PPI deficits.
RatsNovel Object Recognition (NOR)Cognitive Dysfunction (Memory)Wide dose rangeDemonstrated long-lasting enhancement of memory.

Note: While the Hauser et al. (2009) study is a cornerstone of this compound's preclinical evidence, detailed quantitative data such as percentage of PPI reversal or specific discrimination indices in the NOR test are not fully available in the abstract.

Performance in Depression Models

Extensive searches for studies evaluating this compound in established animal models of depression, such as the Forced Swim Test (FST) and the Sucrose Preference Test (SPT), did not yield any publicly available quantitative data. Therefore, a direct comparison of its efficacy in depression versus schizophrenia models is not possible at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Prepulse Inhibition (PPI) Test
  • Objective: To assess sensorimotor gating, which is often impaired in schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.

    • Stimuli: The test consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) designed to elicit a startle response.

      • Prepulse-pulse trials: A low-intensity, non-startling acoustic stimulus (the prepulse, e.g., 74-90 dB) is presented shortly before the high-intensity pulse (e.g., 100 ms interstimulus interval).

      • No-stimulus trials: Only background noise is present to measure baseline movement.

    • Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. Prepulse inhibition is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

Novel Object Recognition (NOR) Test
  • Objective: To evaluate learning and memory, aspects of cognitive function that are often impaired in schizophrenia.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period.

    • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.

    • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

    • Data Analysis: A discrimination index is calculated to quantify memory: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive discrimination index indicates that the animal remembers the familiar object and spends more time exploring the novel one.

Social Interaction Test
  • Objective: To assess social behavior, which can be withdrawn in models of the negative symptoms of schizophrenia.

  • Apparatus: A three-chambered social interaction arena.

  • Procedure:

    • Habituation: The test animal is placed in the center chamber and allowed to explore all three chambers freely.

    • Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the opposite chamber. The test mouse is placed back in the center chamber and the time spent in each chamber and sniffing each cage is recorded.

    • Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty cage. The time the test mouse spends with the now-familiar mouse versus the novel mouse is measured.

    • Data Analysis: A sociability index and a social novelty preference index are calculated based on the time spent in the different chambers and interacting with the caged mice.

Signaling Pathways

This compound exerts its effects by selectively targeting the α7 nicotinic acetylcholine receptor. Activation of this receptor triggers downstream signaling cascades that are believed to underlie its therapeutic effects. The two primary pathways implicated are the JAK2/STAT3 pathway and the PI3K/Akt pathway.

This compound-Activated α7-nAChR Signaling

Bradanicline_Signaling cluster_downstream Downstream Signaling This compound This compound a7nAChR α7-nAChR This compound->a7nAChR JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K a7nAChR->PI3K STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt CellularEffects Neuroprotection & Cognitive Enhancement pAkt->CellularEffects GeneTranscription Gene Transcription (e.g., anti-inflammatory cytokines) Nucleus->GeneTranscription GeneTranscription->CellularEffects

Caption: this compound activates α7-nAChR, initiating JAK2/STAT3 and PI3K/Akt pathways.

Description of Signaling Pathways:

  • JAK2/STAT3 Pathway: Upon activation by this compound, the α7-nAChR can recruit and activate Janus kinase 2 (JAK2). JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in neuroinflammation and cell survival.

  • PI3K/Akt Pathway: Activation of the α7-nAChR can also lead to the activation of Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates the protein kinase B (Akt), a crucial node in signaling pathways that promote cell survival, neuroprotection, and synaptic plasticity.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_tests Behavioral Paradigms AnimalModel Animal Model Selection (e.g., Transgenic, Pharmacological) DrugAdmin This compound Administration (Dose-Response) AnimalModel->DrugAdmin BehavioralTesting Behavioral Testing DrugAdmin->BehavioralTesting PPI Prepulse Inhibition (Positive Symptoms) BehavioralTesting->PPI Social Social Interaction (Negative Symptoms) BehavioralTesting->Social NOR Novel Object Recognition (Cognitive Symptoms) BehavioralTesting->NOR DataAnalysis Data Analysis & Statistical Comparison PPI->DataAnalysis Social->DataAnalysis NOR->DataAnalysis Results Evaluation of Efficacy DataAnalysis->Results

Caption: Preclinical workflow for evaluating this compound's efficacy in animal models.

References

Comparative Analysis of Bradanicline's Therapeutic Window in Relation to Varenicline and Cytisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of Bradanicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with two established smoking cessation therapies, Varenicline and Cytisine, which are partial agonists of α4β2 nAChRs. Due to the discontinued development of this compound, publicly available data is limited. This analysis, therefore, synthesizes preclinical and clinical findings to offer a comparative perspective on its potential therapeutic index against clinically approved alternatives.

Executive Summary

This compound, a highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), showed early promise for cognitive disorders and other central nervous system conditions.[1][2][3] Its high selectivity for the α7 subtype over other nAChRs, such as the α4β2 receptor, suggested a potentially favorable therapeutic window with fewer off-target effects.[2][3] However, its development was discontinued, limiting the availability of comprehensive clinical data to definitively establish its therapeutic index. In contrast, Varenicline and Cytisine, both partial agonists of the α4β2 nAChR, have well-documented dose-response relationships for both efficacy in smoking cessation and common adverse events, providing a clearer picture of their therapeutic windows. This guide will present the available data for all three compounds to facilitate a comparative assessment.

Data Presentation

Table 1: Comparative Pharmacological Profile
FeatureThis compound (TC-5619)VareniclineCytisine
Primary Target α7 nAChR Agonistα4β2 nAChR Partial Agonistα4β2 nAChR Partial Agonist
Selectivity High for α7 over other nAChRsHigh for α4β2High for α4β2
Indications (Investigated/Approved) Cognitive Disorders (Discontinued)Smoking Cessation (Approved)Smoking Cessation (Approved in some countries)
Administration OralOralOral
Table 2: Comparative Efficacy and Adverse Events from Clinical Trials
DrugDose(s) StudiedPrimary Efficacy Endpoint & ResultsCommon Adverse Events & Incidence
This compound (TC-5619) 1mg, 5mg, 25mg, 50mgSchizophrenia (Cognitive/Negative Symptoms): No statistically significant improvement over placebo in SANS composite score. Some transient improvements in specific cognitive tasks in an exploratory trial.Orthostatic hypotension (dose-limiting in Phase 1), Nausea (5%), Insomnia (3%), Constipation (4%), Increased body temperature (3%), Decreased appetite (4%), Somnolence (3%), Headache (3%).
Varenicline 0.5mg QD, 0.5mg BID, 1mg BIDSmoking Cessation (Continuous Abstinence Rate, Weeks 15-24): 32.1% vs 6.9% for placebo.Nausea (up to 30%), Insomnia (~14%), Abnormal dreams (~10%), Headache (~15.5%).
Cytisine 1.5mg (titrated)Smoking Cessation (Continuous Abstinence at 1 Month): Non-inferior to Nicotine Replacement Therapy (NRT).Gastrointestinal symptoms (nausea, dyspepsia), Dry mouth, Sleep disturbances. Generally reported as less frequent and milder than with Varenicline.

Experimental Protocols

Smoking Cessation Clinical Trial Protocol (General Workflow)

A common experimental design for evaluating smoking cessation therapies like Varenicline and Cytisine is a randomized, double-blind, placebo-controlled trial.

  • Participant Recruitment: Smokers motivated to quit are recruited based on inclusion/exclusion criteria (e.g., age, number of cigarettes smoked daily, willingness to set a quit date).

  • Randomization: Participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator (like NRT).

  • Treatment Period: This typically involves a titration phase where the dose is gradually increased, followed by a maintenance phase. The duration of treatment varies, for example, 12 weeks for Varenicline or 25 days for Cytisine.

  • Behavioral Support: All participants usually receive behavioral support, such as counseling, throughout the trial.

  • Data Collection:

    • Efficacy: The primary outcome is typically the continuous abstinence rate, confirmed by measuring exhaled carbon monoxide levels.

    • Safety: Adverse events are systematically recorded at each visit.

  • Follow-up Period: After the treatment period, participants are followed for an extended duration (e.g., up to 52 weeks) to assess long-term abstinence.

Signaling Pathways and Experimental Workflow

G α7 nAChR Signaling Pathway (this compound) This compound This compound alpha7 α7 nAChR This compound->alpha7 Binds and Activates Ca_influx Ca²⁺ Influx alpha7->Ca_influx Downstream Downstream Signaling (e.g., CaMK, MAPK/ERK, PI3K/Akt) Ca_influx->Downstream Neurotransmission Modulation of Neurotransmitter Release Ca_influx->Neurotransmission Neuroprotection Neuroprotection & Cognitive Enhancement Downstream->Neuroprotection Neurotransmission->Neuroprotection

Figure 1: this compound's activation of the α7 nAChR pathway.

G α4β2 nAChR Signaling Pathway (Varenicline/Cytisine) cluster_drug Partial Agonists Varenicline Varenicline alpha4beta2 α4β2 nAChR Varenicline->alpha4beta2 Binds Cytisine Cytisine Cytisine->alpha4beta2 Binds Dopamine Moderate Dopamine Release alpha4beta2->Dopamine Partial Activation Reduced Cravings & Withdrawal Reduced Cravings & Withdrawal Dopamine->Reduced Cravings & Withdrawal Nicotine Nicotine (from smoking) Nicotine->alpha4beta2 Binding Blocked Blocked Reinforcing Effects Blocked Reinforcing Effects

Figure 2: Varenicline/Cytisine's mechanism at the α4β2 nAChR.

G Experimental Workflow: Smoking Cessation Trial Recruitment Recruitment of Smokers Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A (e.g., Varenicline) Randomization->GroupA GroupB Group B (e.g., Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-Up Period (e.g., up to 52 weeks) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 3: A typical workflow for a smoking cessation clinical trial.

G Comparative Logic of this compound and Alternatives This compound This compound (α7 Agonist) Therapeutic_Window Therapeutic Window This compound->Therapeutic_Window Influenced by Selectivity Receptor Selectivity This compound->Selectivity High α7 Alternatives Varenicline / Cytisine (α4β2 Partial Agonists) Alternatives->Therapeutic_Window Influenced by Alternatives->Selectivity High α4β2 Efficacy Efficacy Therapeutic_Window->Efficacy Toxicity Toxicity Therapeutic_Window->Toxicity Selectivity->Toxicity Potentially reduces off-target effects

Figure 4: Logical comparison of key drug characteristics.

Conclusion

In contrast, Varenicline and Cytisine have more clearly defined therapeutic windows for smoking cessation. The available data for these drugs demonstrate a balance between effective doses for achieving abstinence and the incidence of predictable, manageable side effects. For researchers and drug development professionals, the story of this compound underscores the importance of receptor selectivity in drug design but also highlights the critical need for comprehensive clinical evaluation to translate theoretical advantages into tangible therapeutic benefits. Further research into selective α7 nAChR agonists may yet yield compounds with favorable therapeutic indices for various neurological and psychiatric disorders.

References

A Comparative Analysis of Bradanicline and Other Cognitive Enhancers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the mechanistic pathways and experimental data of Bradanicline, a selective α7 nicotinic acetylcholine receptor agonist, in comparison to established cognitive enhancers such as acetylcholinesterase inhibitors, NMDA receptor antagonists, and nootropics.

This guide provides a comprehensive comparison of this compound with other prominent cognitive enhancers, offering researchers, scientists, and drug development professionals a data-driven overview of their distinct mechanisms of action, supported by available preclinical and clinical findings. Due to a lack of direct head-to-head clinical trials involving this compound, this comparison focuses on contrasting its unique pharmacological profile with that of other classes of cognitive enhancers, thereby providing a framework for understanding its potential therapeutic advantages and applications.

Mechanisms of Action: A Divergence in Strategy

The therapeutic strategies for cognitive enhancement are diverse, targeting different neurotransmitter systems and cellular processes. This compound represents a targeted approach focused on the α7 nicotinic acetylcholine receptor (nAChR), while other established drugs modulate the cholinergic, glutamatergic, or other less-defined pathways.

This compound: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

This compound is a highly selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of these receptors by agonists like this compound leads to an influx of calcium ions, which in turn modulates the release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate. This modulation is believed to enhance synaptic plasticity and improve cognitive functions.

Bradanicline_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Opens Channel NT_Release Neurotransmitter Release (ACh, DA, Glu) Ca_Influx->NT_Release Cognitive_Enhancement Cognitive Enhancement NT_Release->Cognitive_Enhancement Leads to

This compound's α7 nAChR Signaling Pathway
Acetylcholinesterase Inhibitors (AChEIs): Donepezil and Galantamine

Donepezil and Galantamine are acetylcholinesterase inhibitors (AChEIs) that work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. By inhibiting the enzyme acetylcholinesterase, these drugs increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Galantamine also possesses a secondary mechanism as a positive allosteric modulator of nicotinic acetylcholine receptors, which further potentiates cholinergic signaling.

AChEI_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Neuron Postsynaptic Neuron (Enhanced Signal) ACh->Postsynaptic_Neuron Binds to Receptors ACh_breakdown ACh Breakdown AChE->ACh_breakdown AChEIs AChEIs (Donepezil, Galantamine) AChEIs->AChE Inhibits

Acetylcholinesterase Inhibitor Mechanism
NMDA Receptor Antagonist: Memantine

Memantine is an uncompetitive, moderate-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. In pathological conditions such as Alzheimer's disease, excessive glutamate levels can lead to excitotoxicity through the overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel, particularly during states of excessive stimulation, thereby protecting against neuronal damage while still allowing for the physiological activation required for learning and memory.

Memantine_Signaling_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Overactivates Excitotoxicity Excitotoxicity & Neuronal Damage NMDAR->Excitotoxicity Cognitive_Preservation Cognitive Preservation NMDAR->Cognitive_Preservation Modulates Physiological Activity Memantine Memantine Memantine->NMDAR Blocks Channel

Memantine's NMDA Receptor Antagonism
Nootropics: Piracetam

Piracetam is a nootropic agent, and its precise mechanism of action is not fully understood. It is believed to enhance cognitive function by modulating neurotransmitter systems, including the cholinergic and glutamatergic pathways. Additionally, it may improve the fluidity of neuronal membranes, which could enhance signal transduction. Unlike the other compounds, Piracetam's effects are not attributed to a single, well-defined receptor target.

Experimental Data Summary

The following tables summarize the available experimental data for this compound and the comparator cognitive enhancers. The absence of head-to-head trials necessitates a separate presentation of their findings.

Table 1: Preclinical Data Comparison
Drug Animal Model Cognitive Domain Assessed Key Findings Citation
This compound Rat (Scopolamine-induced amnesia)Learning and MemoryShowed efficacy in animal models of cognitive dysfunction.[1]
Donepezil Rabbit (Eyeblink conditioning)Associative LearningDid not significantly improve learning compared to vehicle.[2]
Galantamine Rabbit (Eyeblink conditioning)Associative LearningSignificantly improved learning compared to vehicle.[2]
Memantine Rabbit (Eyeblink conditioning)Associative LearningHad no efficacy alone or in combination with AChEIs in this model.[2]
Piracetam Mouse (Ts65Dn model of Down's syndrome)Spatial Learning and Memory (Morris water maze)Improved performance in control mice, but not in the Ts65Dn model.[3]
Piracetam Rat (Scopolamine-induced amnesia)Learning and MemoryPretreatment with piracetam significantly increased the number of entries and time spent in the target quadrant of the Morris water maze.
Citicoline Rat (Scopolamine-induced amnesia)Learning and MemoryShowed significant memory enhancement in comparison to piracetam.
Table 2: Clinical Data Comparison (Alzheimer's Disease)
Drug Patient Population Primary Efficacy Measures Key Findings Citation
Donepezil Mild to severe Alzheimer's DiseaseADAS-cog, SIB, CIBIC-plusShowed benefits in cognition and global functioning.
Galantamine Mild to moderate Alzheimer's DiseaseADAS-cog, CIBIC-plusSignificantly improved cognitive function relative to placebo.
Memantine Moderate to severe Alzheimer's DiseaseADAS-cog, CIBIC-plusShowed a small clinical benefit in moderate-to-severe AD.
Piracetam Mild cognitive impairmentVarious cognitive testsDid not show long-term benefits for the treatment of mild cognitive impairments.

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation of the presented data.

Morris Water Maze (Preclinical)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow Start Start Acquisition Acquisition Phase (Multiple trials over several days) Start->Acquisition Probe_Trial Probe Trial (Platform removed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape latency, path length, time in target quadrant) Probe_Trial->Data_Analysis End End Data_Analysis->End

Morris Water Maze Experimental Workflow
  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Animals are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. This is repeated for several trials over multiple days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Key Parameters Measured: Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) (Clinical)

The ADAS-Cog is a standardized tool used in clinical trials to assess the cognitive effects of treatments for Alzheimer's disease.

  • Administration: Administered by a trained rater.

  • Domains Assessed: Includes memory (word recall, word recognition), language (naming objects, following commands), and praxis (ideational and constructional).

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A reduction in the ADAS-Cog score over time suggests a therapeutic benefit.

Conclusion

This compound, with its selective α7 nAChR agonist activity, presents a distinct mechanistic approach to cognitive enhancement compared to the broader actions of acetylcholinesterase inhibitors, the neuroprotective strategy of NMDA receptor antagonists, and the less defined mechanisms of nootropics like Piracetam. While direct comparative efficacy data from head-to-head clinical trials is currently unavailable, the preclinical and clinical findings for each compound provide a valuable foundation for future research and drug development. The choice of a cognitive enhancer for a specific therapeutic application will likely depend on the underlying pathophysiology of the cognitive impairment. The targeted approach of this compound may offer advantages in specific patient populations or for particular cognitive domains, a hypothesis that warrants further investigation through rigorous comparative studies.

References

Unveiling the Precision of Bradanicline: A Comparative Guide to its α7 Nicotinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bradanicline (TC-5619) has emerged as a significant research tool in the exploration of cognitive disorders, primarily due to its potent and highly selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR).[1][2] This guide provides an objective comparison of this compound's selectivity profile against other notable α7 nAChR agonists, supported by experimental data. We delve into the methodologies of key validation assays and present visual representations of crucial signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Performance Comparison: this compound vs. Alternative α7 nAChR Agonists

The selectivity of a ligand for its intended target over other receptors is a critical determinant of its utility and potential therapeutic window. This compound distinguishes itself with a remarkable selectivity for the human α7 nAChR.

Table 1: Binding Affinity (Ki) and Potency (EC50) of α7 nAChR Agonists

Compoundα7 nAChR Ki (nM)α7 nAChR EC50 (nM)α4β2 nAChR Ki (nM)5-HT3A Receptor Ki (nM) or IC50 (nM)Other nAChR Subtypes
This compound 1.417>1000-fold less affinity than α7-No detectable effects on muscle or ganglionic subtypes
GTS-21 2000 (human), 650 (rat)11000 (human), 5200 (rat)20 (human)IC50 = 3100Activates α3β4 (EC50=21 μM)
PNU-282987 26154Negligible blockade (IC50 ≥ 60 μM)Ki = 930Negligible blockade of α1β1γδ and α3β4 (IC50 ≥ 60 μM)
AZD0328 -338 (human)Low efficacy (4% of ACh response)Partial agonist (12% of 5-HT response)No activity on α3β4

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

As evidenced in Table 1, this compound exhibits a nanomolar binding affinity (Ki) and potency (EC50) at the human α7 nAChR. Crucially, its affinity for the α4β2 subtype, a prevalent nAChR in the central nervous system, is over a thousand times lower, highlighting its exceptional selectivity. In contrast, GTS-21 shows a higher affinity for the α4β2 subtype than for the α7 nAChR. PNU-282987 demonstrates high selectivity for α7 over other nAChR subtypes but also interacts with the 5-HT3 receptor. AZD0328, while selective against α3β4 and having low efficacy at α4β2, also shows partial agonism at the 5-HT3A receptor.

Experimental Protocols: Validating Selectivity

The determination of a compound's selectivity profile relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize ligands like this compound.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for the α7 nAChR and other nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines expressing the nAChR subtype of interest (e.g., SH-EP1-hα7 for human α7, HEK-293 cells expressing α4β2).

  • Radioligand: e.g., [³H]-Methyllycaconitine ([³H]-MLA) for α7 nAChR, [³H]-Epibatidine for α4β2 nAChR.

  • Test compounds: this compound, GTS-21, PNU-282987, etc.

  • Non-specific binding control: A high concentration of a known non-selective ligand (e.g., nicotine or epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a sufficient duration to allow the binding to reach equilibrium (typically 2-4 hours).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with nAChR Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 1. Workflow for Radioligand Displacement Binding Assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity of a compound on ion channels expressed in Xenopus oocytes.

Objective: To determine the half-maximal effective concentration (EC50) and efficacy of this compound and comparator compounds at α7 and other nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Recording chamber.

  • Glass microelectrodes.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • Test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the current evoked by the application of the test compound.

  • Data Analysis: Plot the peak current response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (efficacy) relative to a standard agonist like acetylcholine.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Microinjection Microinjection Oocyte->Microinjection cRNA nAChR cRNA cRNA->Microinjection TEVC_Setup TEVC Setup Microinjection->TEVC_Setup Voltage_Clamp Voltage Clamp TEVC_Setup->Voltage_Clamp Compound_App Compound Application Voltage_Clamp->Compound_App Record_Current Record Current Compound_App->Record_Current Dose_Response Dose-Response Curve Record_Current->Dose_Response EC50_Efficacy Determine EC50 & Efficacy Dose_Response->EC50_Efficacy

Figure 2. Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Calcium Flux Assay

This cell-based functional assay measures changes in intracellular calcium concentration upon receptor activation. The α7 nAChR is highly permeable to calcium, making this a relevant functional readout.

Objective: To assess the functional consequence of α7 nAChR activation by this compound and comparator compounds.

Materials:

  • Cells expressing the α7 nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane.

  • Washing: Wash the cells to remove any excess extracellular dye.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of concentration to determine the EC50.

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to calcium ions. The subsequent influx of calcium acts as a second messenger, initiating a cascade of downstream signaling events that can influence neurotransmitter release, gene expression, and neuronal survival.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx activates CaMKII CaMKII Activation Ca_Influx->CaMKII PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt ERK ERK Pathway Ca_Influx->ERK Adenylyl_Cyclase Adenylyl Cyclase Ca_Influx->Adenylyl_Cyclase Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Gene Expression CaMKII->Gene_Expression Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival ERK->Gene_Expression PKA PKA Activation Adenylyl_Cyclase->PKA PKA->Gene_Expression

Figure 3. Simplified signaling pathway of the α7 nAChR.

References

Bradanicline: A Comparative Review of Clinical Trial Outcomes in Cognitive Disorders and Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bradanicline (formerly TC-5619 and ATA-101), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has been the subject of clinical investigation for a range of therapeutic areas, primarily focusing on cognitive impairment in schizophrenia and Alzheimer's disease, and more recently, chronic cough. Despite initial preclinical promise, the clinical trial outcomes for this compound have been largely disappointing, leading to the discontinuation of its development for most indications. This guide provides a comparative review of the available clinical trial data for this compound, placed in the context of other therapeutic alternatives, to offer a comprehensive overview for the scientific community.

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

This compound exerts its effects by binding to and partially activating the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[1] Activation of the α7 nAChR is believed to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, and has been implicated in neuroprotective and anti-inflammatory pathways. The rationale for its investigation in cognitive disorders stemmed from the known cholinergic deficits in conditions like Alzheimer's disease and the hypothesized role of α7 nAChR dysfunction in the cognitive and negative symptoms of schizophrenia. In the context of chronic cough, the proposed mechanism involves the modulation of GABAergic interneurons in the brainstem.[2]

The binding of an agonist, such as this compound, to the α7 nAChR can trigger a cascade of downstream signaling events. These pathways are believed to be central to the receptor's role in neuronal function and inflammation.

Bradanicline_Mechanism_of_Action cluster_receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) cluster_downstream Downstream Signaling Pathways This compound This compound (Partial Agonist) a7nAChR α7 nAChR This compound->a7nAChR Binds to and partially activates Ca_Influx Ca²+ Influx a7nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 Neurotransmitter_Release Modulation of Neurotransmitter Release (ACh, DA, Glu) Ca_Influx->Neurotransmitter_Release Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory

This compound's Mechanism of Action via α7 nAChR.

Clinical Trial Outcomes in Schizophrenia

Cognitive impairment is a core and debilitating feature of schizophrenia that is poorly addressed by current antipsychotic medications. The α7 nAChR has been a key target for novel therapeutic development in this area.

This compound (TC-5619) for Cognitive and Negative Symptoms

An initial exploratory Phase 2a study of this compound as an adjunctive therapy in patients with schizophrenia showed some promising signals.[3] However, a larger, confirmatory Phase 2b trial (NCT01488929) did not meet its primary or key secondary endpoints.[4][5]

Experimental Protocol: Phase 2b Trial (NCT01488929)

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 477 outpatients with a diagnosis of schizophrenia (DSM-IV-TR criteria), stabilized on an atypical antipsychotic.

  • Intervention: Oral, once-daily administration of this compound (5 mg or 50 mg) or placebo.

  • Primary Outcome Measure: Change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) composite score.

  • Key Secondary Outcome Measures:

    • Cogstate Schizophrenia Battery (CSB) composite score.

    • University of California San Diego Performance-Based Skills Assessment-Brief (UPSA-B) total score.

Results Summary:

The Phase 2b trial failed to demonstrate a statistically significant improvement with either dose of this compound compared to placebo on the SANS composite score. Similarly, no significant benefits were observed for the key secondary endpoints of cognitive function (CSB) and functional capacity (UPSA-B). While some sporadic statistical benefits were noted in post-hoc analyses of tobacco users, these were not consistent across doses or other measures. The drug was generally well-tolerated.

Table 1: this compound Phase 2b Trial (NCT01488929) Outcomes in Schizophrenia

Outcome MeasureThis compound 5 mg vs. Placebo (p-value)This compound 50 mg vs. Placebo (p-value)
SANS Composite Score (Primary)0.1590.689
CSB Composite Score (Secondary)> 0.05> 0.05
UPSA-B Total Score (Secondary)> 0.05> 0.05
Comparison with Other α7 nAChR Agonists

The clinical development of other α7 nAChR agonists for cognitive impairment in schizophrenia has also been challenging, with many yielding mixed or negative results.

  • Encenicline (EVP-6124): While a Phase 2 study showed some positive effects on cognition and function, subsequent Phase 3 trials were terminated due to the emergence of serious gastrointestinal adverse events.

  • ABT-126: In a Phase 2b study, ABT-126 did not demonstrate a significant effect on the primary cognitive endpoint in the overall population of smokers with schizophrenia. However, a separate Phase 2b study in non-smokers showed a trend toward improvement in negative symptoms and some procognitive effects, particularly at the 25 mg dose, in the domains of verbal learning, working memory, and attention.

Table 2: Comparative Outcomes of α7 nAChR Agonists in Schizophrenia (Cognitive Endpoints)

DrugTrial PhasePrimary Cognitive OutcomeResult
This compound (TC-5619) Phase 2bCSB Composite ScoreNo significant improvement
Encenicline (EVP-6124) Phase 2CogState Overall Cognition IndexSignificant improvement at 0.27 mg
ABT-126 Phase 2b (Smokers)MCCB Neurocognitive Composite ScoreNo significant improvement
ABT-126 Phase 2b (Non-smokers)MCCB Neurocognitive Composite ScoreTrend toward improvement, significant in some domains

Clinical Trial Outcomes in Alzheimer's Disease

The rationale for investigating this compound in Alzheimer's disease was based on the well-established cholinergic deficit in this neurodegenerative disorder. A Phase 1 multiple ascending dose study (NCT01254448) was conducted in healthy elderly subjects and individuals with Alzheimer's disease. While the trial was completed, detailed results have not been made publicly available. Subsequently, the development of this compound for Alzheimer's disease was discontinued. The lack of reported positive outcomes suggests that the findings were likely not supportive of further development in this indication.

Clinical Trial Outcomes in Chronic Cough

More recently, this compound (as ATA-101) was repurposed for the treatment of refractory or unexplained chronic cough. The proposed mechanism of action was a centrally-mediated antitussive effect.

Experimental Protocol: Phase 2 Trial (NCT03530726)

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation, crossover study.

  • Participants: Up to 49 patients with refractory chronic cough.

  • Intervention: Daily escalating doses of this compound or matching placebo for three weeks, followed by a 14-day washout period before crossing over to the alternate treatment.

  • Primary Outcome Measure: Change in cough frequency, assessed by an objective cough recording device.

Results Summary:

Although the trial was initiated, published data is scarce. However, at least one review of chronic cough treatments has stated that the trial of this compound showed no effect on cough. This outcome, coupled with the discontinuation of the trial, suggests a lack of efficacy in this indication.

Comparison with Other Novel Antitussives

The landscape of novel treatments for chronic cough has seen more success with alternative mechanisms of action.

  • Gefapixant (MK-7264): A P2X3 receptor antagonist, Gefapixant, has demonstrated efficacy in two pivotal Phase 3 trials (COUGH-1 and COUGH-2). At a dose of 45 mg twice daily, it showed a statistically significant reduction in 24-hour cough frequency compared to placebo at 12 and 24 weeks.

Table 3: Comparative Outcomes in Chronic Cough

DrugMechanism of ActionTrial PhasePrimary Outcome (vs. Placebo)
This compound (ATA-101) α7 nAChR AgonistPhase 2No significant reduction in cough frequency
Gefapixant P2X3 Receptor AntagonistPhase 3Significant reduction in 24-hour cough frequency

Summary and Future Directions

The clinical development of this compound across multiple indications has unfortunately not translated preclinical promise into therapeutic success. The large Phase 2b trial in schizophrenia failed to show efficacy for either cognitive or negative symptoms. While the full data from the Alzheimer's disease and chronic cough trials are not publicly available, the discontinuation of these programs strongly suggests a lack of meaningful clinical benefit.

The challenges faced by this compound are not unique within the class of α7 nAChR agonists, particularly for cognitive enhancement in schizophrenia, where other agents have also produced mixed or negative results. This raises important questions about the translatability of preclinical models and the complexity of targeting the cholinergic system for cognitive enhancement in this patient population. Factors such as receptor desensitization and the impact of smoking status on treatment response may have contributed to the inconsistent findings across different trials and compounds.

In the field of chronic cough, the success of agents with different mechanisms, such as the P2X3 receptor antagonist Gefapixant, highlights the importance of exploring diverse biological pathways in the search for effective treatments.

For researchers and drug developers, the story of this compound serves as a valuable case study. It underscores the critical need for robust translational science, the careful selection of patient populations and endpoints in clinical trials, and the exploration of novel mechanisms of action in challenging therapeutic areas. While the path for this compound appears to have concluded, the pursuit of effective treatments for cognitive impairment in schizophrenia and refractory chronic cough remains a significant and important endeavor.

Experimental_Workflow_Bradanicline_Trials cluster_schizophrenia Schizophrenia (Cognitive & Negative Symptoms) cluster_cough Chronic Cough Screening_S Patient Screening (Schizophrenia Diagnosis, Stable on Antipsychotics) Randomization_S Randomization (1:1:1) Screening_S->Randomization_S Bradanicline_5mg This compound 5mg Randomization_S->Bradanicline_5mg Bradanicline_50mg This compound 50mg Randomization_S->Bradanicline_50mg Placebo_S Placebo Randomization_S->Placebo_S Treatment_S 24-Week Treatment Outcome_S Outcome Assessment (SANS, CSB, UPSA-B) Treatment_S->Outcome_S Bradanicline_5mg->Treatment_S Bradanicline_50mg->Treatment_S Placebo_S->Treatment_S Screening_C Patient Screening (Refractory Chronic Cough) Randomization_C Randomization (Crossover Design) Screening_C->Randomization_C Period1 Treatment Period 1 (3 weeks) (this compound or Placebo) Randomization_C->Period1 Washout Washout (2 weeks) Period1->Washout Outcome_C Outcome Assessment (Objective Cough Frequency) Period1->Outcome_C Period2 Treatment Period 2 (3 weeks) (Crossover to other arm) Washout->Period2 Period2->Outcome_C

General Experimental Workflow for this compound Clinical Trials.

References

Benchmarking Bradanicline's Safety Profile Against Other nAChR Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptor (nAChR) modulators represent a promising class of therapeutics for a range of neurological and psychiatric disorders. However, their clinical development is often accompanied by a unique set of safety and tolerability challenges. This guide provides an objective comparison of the safety profile of Bradanicline (also known as TC-5619), a selective α7 nAChR agonist, against other notable nAChR modulators, Varenicline and Encenicline. The information presented herein is compiled from publicly available clinical trial data and is intended to inform preclinical and clinical research strategies.

Quantitative Safety Data Comparison

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for this compound, Varenicline, and Encenicline from selected clinical trials. It is important to note that direct comparison between studies can be challenging due to differences in study design, patient populations, and duration of treatment.

Table 1: Comparison of Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (TC-5619) (5mg/day)[1]This compound (TC-5619) (50mg/day)[1]Varenicline (1.0 mg twice daily)[2]Encenicline (0.27 mg/day)[3]Encenicline (0.9 mg/day)[3]Placebo
Gastrointestinal
Nausea5%-29-30%--0%
Constipation4%--Most Frequent AE (percentage not specified)Most Frequent AE (percentage not specified)2%
Neurological
Insomnia3.4%2.5%14-37.2%--1.7%
Abnormal Dreams--Reported---
Headache3%-Reported--2%
Other
Increased ALT2.6%2.5%---1.7%
Orthostatic Hypotension2.6%0.8%--2.1%

Note: '-' indicates data not reported in the cited sources. Percentages for Encenicline's most frequent adverse event (constipation) were not specified in the available abstract.

Table 2: Discontinuation Rates Due to Adverse Events

DrugDiscontinuation RatePlacebo
This compound (TC-5619) (5mg/day)4.3%3.0%
This compound (TC-5619) (50mg/day)2.5%3.0%
Varenicline2.5% (due to nausea)-
EnceniclineLow discontinuation rates reported-

Experimental Protocols for Safety Assessment

The safety assessment of nAChR modulators in clinical trials adheres to a stringent framework established by regulatory bodies like the FDA and EMA, and guided by the International Council for Harmonisation (ICH) guidelines. Below are detailed methodologies for key safety experiments.

Cardiovascular Safety Assessment

Objective: To assess the potential for adverse cardiovascular effects, with a particular focus on QT/QTc interval prolongation, which is a key concern for many new chemical entities.

Methodology (Based on ICH E14 Guidance):

  • Thorough QT/QTc Study:

    • Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study in healthy volunteers.

    • Treatment Arms:

      • Therapeutic dose of the investigational drug.

      • Supratherapeutic dose of the investigational drug (to assess effects at higher exposures).

      • Placebo.

      • Positive control (e.g., a drug with a known modest effect on the QT interval, like moxifloxacin).

    • ECG Monitoring: 12-lead ECGs are recorded at baseline and at multiple time points post-dose, corresponding to the expected peak and trough plasma concentrations of the drug and its metabolites.

    • Data Analysis: The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the corrected QT interval (ΔΔQTc). The analysis focuses on the upper bound of the 95% confidence interval for the largest ΔΔQTc, with a regulatory threshold of concern typically around 10 ms.

    • Concentration-Response Modeling: The relationship between drug concentration and QTc interval change is modeled to predict the potential for QT prolongation at various dosing scenarios.

  • Routine Cardiovascular Monitoring in All Clinical Trials:

    • Collection of vital signs (blood pressure and heart rate) at regular intervals.

    • Standard 12-lead ECGs performed at screening, baseline, and periodically throughout the trial.

    • Systematic recording of all cardiovascular adverse events.

Neuropsychiatric Safety Assessment

Objective: To systematically monitor and evaluate potential neuropsychiatric adverse events, which have been a concern for some nAChR modulators.

Methodology:

  • Systematic Adverse Event Elicitation:

    • Utilize standardized questionnaires and checklists to proactively query subjects about a range of potential neuropsychiatric symptoms at each study visit. This can include instruments like the Systematic Assessment for Treatment Emergent Events (SAFTEE).

    • Open-ended questions are also used to capture any unanticipated events.

  • Validated Rating Scales:

    • Administer validated scales to quantify changes in mood, behavior, and suicidality.

    • Examples:

      • Columbia-Suicide Severity Rating Scale (C-SSRS): To prospectively assess suicidal ideation and behavior.

      • Patient Health Questionnaire (PHQ-9): For depression screening and severity assessment.

      • Generalized Anxiety Disorder 7-item (GAD-7) Scale: For anxiety assessment.

  • Investigator and Caregiver Reports:

    • Clinicians document any observed changes in the subject's mental state.

    • In relevant patient populations (e.g., Alzheimer's disease), caregiver-reported outcomes are collected.

Gastrointestinal Safety Assessment

Objective: To identify and characterize the incidence, severity, and nature of gastrointestinal adverse events.

Methodology:

  • Adverse Event Reporting:

    • All spontaneously reported and elicited gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea, constipation, dyspepsia) are recorded at each study visit.

    • The severity of each event is graded (e.g., mild, moderate, severe) according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • The relationship of the event to the study drug is assessed by the investigator.

  • Use of Standardized Questionnaires:

    • Validated instruments, such as the Gastrointestinal Symptom Rating Scale (GSRS), can be used to systematically assess a range of GI symptoms.

  • Monitoring of Laboratory Parameters:

    • Routine monitoring of liver function tests (ALT, AST, bilirubin) and pancreatic enzymes (amylase, lipase) to detect potential drug-induced organ injury.

Signaling Pathways and Experimental Workflows

nAChR Modulator Signaling Pathway

The following diagram illustrates a simplified signaling pathway for α7 nAChR activation, which is the primary target of this compound and Encenicline.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel opening Ligand This compound / Encenicline (α7 Agonist) Ligand->nAChR Binds to receptor PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_expression Gene Expression (e.g., for neuroprotection, synaptic plasticity) CREB->Gene_expression Transcription Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing in_vitro In Vitro Studies (e.g., hERG assay) in_vivo In Vivo Animal Studies (Toxicology, Safety Pharmacology) in_vitro->in_vivo phase1 Phase I (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics in_vivo->phase1 phase2 Phase II (Patients) - Efficacy & Dose Ranging - Short-term Safety phase1->phase2 phase3 Phase III (Large Patient Groups) - Confirm Efficacy - Long-term Safety phase2->phase3 phase4 Phase IV (Post-marketing Surveillance) - Long-term Safety in broad population phase3->phase4

References

Safety Operating Guide

Navigating the Safe Disposal of Bradanicline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Bradanicline are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, drawing from available safety data and regulatory guidelines.

Core Safety and Handling Protocols

This compound is characterized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent adherence to safety protocols is critical.

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with appropriate PPE, including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing

  • A suitable respirator[1][3]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Step-by-Step Disposal Procedures

The recommended disposal route for this compound is through an approved waste disposal plant or a licensed chemical destruction facility. Environmental release must be strictly avoided.

For Unused or Waste this compound:

  • Segregation and Labeling:

    • Collect waste this compound, including contaminated materials, in a designated, properly sealed, and clearly labeled waste container.

    • The label should prominently display the chemical name ("this compound") and relevant hazard symbols.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they are aware of its hazards and handling requirements.

  • Interim Storage:

    • If immediate disposal is not possible, store the sealed waste container in a cool, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

In Case of Accidental Spills:

  • Immediate Action:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

  • Containment:

    • Wearing full PPE, prevent the further spread of the spill.

    • For liquid spills, use an absorbent, inert material such as diatomite or universal binders to contain the substance.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection and Cleaning:

    • Collect the spilled material and any contaminated absorbent into a designated waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Disposal of Spill Residue:

    • The collected waste from the spill, including cleaning materials, must be disposed of as hazardous chemical waste through a licensed disposal service.

Quantitative Data Summary

Currently, publicly available documentation does not provide specific quantitative data regarding disposal parameters such as concentration limits for waste streams. The primary guidance is qualitative, emphasizing the prevention of environmental release due to high aquatic toxicity.

ParameterValueSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)
Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BradaniclineDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal cluster_spill Accidental Spill Response A Wear Full PPE B Handle in Ventilated Area A->B C Unused this compound B->C D Contaminated Materials B->D E Collect in Designated Sealed Container C->E D->E F Label Container with Chemical Name & Hazards E->F G Store Temporarily in Secure Area F->G H Contact Licensed Chemical Waste Service G->H I Arrange for Pickup and Incineration H->I S1 Evacuate & Ventilate S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material S2->S3 S3->E Dispose as Hazardous Waste

This compound Disposal and Spill Response Workflow

References

Personal protective equipment for handling Bradanicline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bradanicline

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 639489-84-2), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Synonyms TC-5619
Formula C22H23N3O2
Molecular Weight 361.44
CAS Number 639489-84-2
Hazard Identification and Classification

This compound presents potential hazards that require careful management. According to available Safety Data Sheets (SDS), there are differing classifications. One source indicates it is not a hazardous substance, while another classifies it as follows:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1][2]

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1][2]

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Due to the potential for harm, it is imperative to handle this compound with appropriate precautions.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or when handling powders.
Engineering Controls

Proper laboratory ventilation is essential to control exposure.

ControlSpecification
Ventilation Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation.
Safety Equipment An accessible safety shower and eye wash station must be available.

Standard Operating Procedures

Handling and Storage

Adherence to these procedures will ensure the stability of the compound and the safety of laboratory personnel.

  • Safe Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or aerosols. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. For long-term stability, store at -20°C as a powder or -80°C in a solvent. Protect from direct sunlight and sources of ignition.

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains or water courses.

  • Contaminated Material: Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the spilled material away from drains and water courses.

  • Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or scoop up the material.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.

  • Dispose: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste according to institutional and regulatory guidelines.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Complete Response Complete Dispose->Complete

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bradanicline
Reactant of Route 2
Reactant of Route 2
Bradanicline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.